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  • Product: 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole
  • CAS: 1339153-35-3

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis, Characterization, and Biological Evaluation of 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole

For distribution to researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological applications o...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological applications of the novel chemical entity, 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole. This molecule incorporates two key heterocyclic scaffolds, pyrazole and pyrrolidine, which are prevalent in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] This document outlines a plausible synthetic route, detailed analytical characterization, and a proposed framework for investigating its biological activity, with a focus on its potential as a kinase inhibitor. The methodologies described herein are grounded in established chemical and pharmacological principles, offering a robust starting point for the exploration of this and related compounds in drug discovery programs.

Introduction: The Rationale for a Pyrrole-Pyrazole Scaffold

The convergence of a pyrazole ring and a pyrrolidine moiety in a single molecule presents a compelling strategy for the design of novel therapeutic agents. The pyrazole core is a versatile five-membered heterocycle known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[2][4][5] Its ability to participate in hydrogen bonding and other molecular interactions makes it a privileged scaffold in medicinal chemistry.[6][7]

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is another cornerstone of drug discovery.[1][8] Its non-planar, sp³-hybridized nature allows for the exploration of three-dimensional chemical space, which is critical for achieving high target affinity and selectivity.[9][10] The pyrrolidine scaffold is found in numerous natural products and FDA-approved drugs, highlighting its biocompatibility and favorable pharmacokinetic properties.[3]

The combination of these two scaffolds in 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole is hypothesized to yield a molecule with unique pharmacological properties. The N-methylated pyrazole provides a stable core, while the pyrrolidin-3-ylmethyl substituent offers a vector for interaction with biological targets and can influence physicochemical properties such as solubility.

Chemical Structure and Physicochemical Properties

The chemical structure of 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole is presented below:

Figure 1: Chemical Structure of 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole

Caption: Structure of 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole.

A summary of the predicted physicochemical properties is provided in Table 1. These properties are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
LogP0.8
Topological Polar Surface Area31.5 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds3

Synthetic Strategy and Experimental Protocols

A plausible and efficient synthetic route for 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole is proposed, starting from commercially available materials. The overall synthetic workflow is depicted below.

G cluster_0 Synthesis of Pyrrolidine Intermediate cluster_1 Synthesis of Pyrazole Intermediate cluster_2 Coupling and Deprotection 3-Hydroxymethylpyrrolidine 3-Hydroxymethylpyrrolidine N-Boc-3-hydroxymethylpyrrolidine N-Boc-3-hydroxymethylpyrrolidine 3-Hydroxymethylpyrrolidine->N-Boc-3-hydroxymethylpyrrolidine Boc2O, Et3N N-Boc-3-(tosyloxymethyl)pyrrolidine N-Boc-3-(tosyloxymethyl)pyrrolidine N-Boc-3-hydroxymethylpyrrolidine->N-Boc-3-(tosyloxymethyl)pyrrolidine TsCl, Pyridine N-Boc-1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole N-Boc-1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole N-Boc-3-(tosyloxymethyl)pyrrolidine->N-Boc-1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole Suzuki Coupling Pd(dppf)Cl2, K2CO3 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester->N-Boc-1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole Final_Compound 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole N-Boc-1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole->Final_Compound TFA, DCM

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Synthesis Protocol

Step 1: Protection of 3-(Hydroxymethyl)pyrrolidine

  • To a solution of (pyrrolidin-3-yl)methanol (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (1.2 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.

Step 2: Tosylation of the Protected Alcohol

  • Dissolve tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) in pyridine (5 mL/mmol) at 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.

  • Stir the reaction at room temperature for 16 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield tert-butyl 3-(((tosyloxy)methyl)pyrrolidine-1-carboxylate.

Step 3: Suzuki Coupling

  • To a degassed mixture of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (1.0 eq), tert-butyl 3-(((tosyloxy)methyl)pyrrolidine-1-carboxylate (1.1 eq), and K₂CO₃ (2.0 eq) in a 2:1 mixture of dioxane and water, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

  • Heat the mixture at 90 °C for 12 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain tert-butyl 3-((1-methyl-1H-pyrazol-4-yl)methyl)pyrrolidine-1-carboxylate.

Step 4: Deprotection

  • Dissolve the product from Step 3 (1.0 eq) in DCM (10 mL/mmol).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of water and basify with 1M NaOH.

  • Extract the aqueous layer with DCM.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole.

Proposed Biological Evaluation: A Kinase Inhibition Case Study

The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[11] Therefore, a logical starting point for the biological evaluation of 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole is to screen it against a panel of kinases implicated in a disease of interest, for example, cancer.

Hypothetical Target: Janus Kinase 2 (JAK2)

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine-mediated signaling. Dysregulation of the JAK-STAT pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.

G cluster_0 Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization & Translocation Gene_Expression Gene_Expression

Caption: Simplified JAK-STAT signaling pathway.

In Vitro Kinase Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against JAK2.

  • Reagents and Materials:

    • Recombinant human JAK2 enzyme

    • Biotinylated peptide substrate

    • ATP

    • Test compound (serial dilutions)

    • Assay buffer

    • Kinase-Glo® Luminescent Kinase Assay kit

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add 100 nL of the compound dilutions to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the JAK2 enzyme and the biotinylated peptide substrate in assay buffer to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent.

    • Incubate for 10 minutes at room temperature to allow for signal stabilization.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Proliferation Assay

Objective: To assess the effect of the test compound on the proliferation of a JAK2-dependent cancer cell line (e.g., HEL 92.1.7).

  • Procedure:

    • Seed HEL 92.1.7 cells in a 96-well plate at a density of 5,000 cells per well.

    • Allow the cells to attach overnight.

    • Treat the cells with serial dilutions of the test compound for 72 hours.

    • Assess cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of viable cells against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This technical guide provides a foundational framework for the synthesis and evaluation of 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole. The proposed synthetic route is robust and utilizes well-established chemical transformations. The outlined biological assays offer a clear path to understanding the compound's potential as a kinase inhibitor.

Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the lead compound to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Evaluate the compound in animal models of diseases driven by the target kinase.

  • Pharmacokinetic and Toxicological Profiling: Assess the ADME and safety profile of promising candidates.

The unique combination of the pyrazole and pyrrolidine scaffolds in 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole makes it a promising starting point for the development of novel therapeutics.

References

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  • Vitaku, E., et al. (2014). Pyrrolidine-based compounds in drug design. RSC Advances, 4(44), 22956-22987. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

  • Fustero, S., et al. (2011). Pyrazole: An Important Core in Many Marketed and Clinical Drugs. Current Medicinal Chemistry, 18(11), 1584-1613. [Link]

  • Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247844. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Vicentini, C. B., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3784. [Link]

  • Ebenezer, O., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 15(23), 1835-1855. [Link]

  • Ebenezer, O., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 1835-1855. [Link]

  • Naito, T., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4690. [Link]

  • Weires, A. G., et al. (2018). Cross-Electrophile Coupling of Unactivated Alkyl Chlorides. Journal of the American Chemical Society, 140(4), 1492-1497. [Link]

  • El-Metwaly, N., et al. (2024). Synthesis, In Vitro Biological Investigation, and In Silico Analysis of Pyrazole-Based Derivatives. Journal of Molecular Structure, 1301, 137351. [Link]

  • Shields, J. D., et al. (2016). Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling. Organic Letters, 18(15), 3842-3845. [Link]

  • Aktar, B. S. K., et al. (2025). Novel Pyrrolidine-Based Pyrazolines as α-Glucosidase Inhibitors: Microwave-Assisted Synthesis, Antidiabetic Activity, In Silico ADMET Prediction, Molecular Docking, and Molecular Dynamics Simulations. ACS Omega. [Link]

  • Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 73-80. [Link]

  • G. S. Gill, et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]

  • K. V. G., et al. (2022). Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. Chemistry of Heterocyclic Compounds, 58(11), 1-10. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Alkylation of Nitrogen-Containing Heterocycles via In Situ Sulfonyl Transfer. Organic Letters, 9(12), 2353-2356. [Link]

  • Florentino, J. F., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 646739. [Link]

  • Johnson, S. A., et al. (2013). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society, 135(1), 129-132. [Link]

  • Hafez, H. N., et al. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 21(1), 89. [Link]

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  • Shawali, A. S., et al. (2008). Synthesis and biological activity of some new pyrazoline and pyrrolo[3,4-c]pyrazole-4,6-dione derivatives: reaction of nitrilimines with some dipolarophiles. Archiv der Pharmazie, 341(5), 319-326. [Link]

  • Kumar, V., et al. (2016). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 7(4), 3326-3334. [Link]

  • Moody, C. J., et al. (2016). A diastereoselective synthesis of (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid. Organic & Biomolecular Chemistry, 14(22), 5147-5155. [Link]

  • Zhan, Z. P., et al. (2014). Selective Synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles and (E)-4,5-dihydro-1H-pyrazoles From N-allenic Sulfonylhydrazones. Organic & Biomolecular Chemistry, 12(23), 3797-3801. [Link]

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Sources

Exploratory

Technical Guide: Design, Synthesis, and Evaluation of Pyrazole-Based Histamine H3 Receptor Ligands

Executive Summary The Histamine H3 Receptor (H3R) represents a critical frontier in neuropharmacology, functioning as a presynaptic autoreceptor that modulates the release of histamine, acetylcholine, dopamine, and norep...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Histamine H3 Receptor (H3R) represents a critical frontier in neuropharmacology, functioning as a presynaptic autoreceptor that modulates the release of histamine, acetylcholine, dopamine, and norepinephrine.[1] While early imidazole-based ligands (e.g., thioperamide) demonstrated potency, they suffered from poor pharmacokinetic profiles and CYP450 inhibition. This guide details the transition to pyrazole-based derivatives —a "scaffold hopping" strategy that retains high affinity while improving metabolic stability. We provide a comprehensive workflow for the rational design, chemical synthesis, and pharmacological validation of these novel ligands.

Target Architecture & Ligand Design Principles

The H3 Receptor Landscape

The H3R is a G protein-coupled receptor (GPCR) predominantly expressed in the CNS.[1][2] It exhibits high constitutive activity , meaning it signals tonically even in the absence of an agonist.

  • Signaling Pathway:

    
    -coupled.[3] Activation inhibits adenylyl cyclase, reducing cAMP levels.[3]
    
  • Therapeutic Goal: Inverse Agonism . Ligands must not only block histamine binding (neutral antagonism) but also stabilize the receptor in its inactive state to reverse constitutive suppression of neurotransmitter release.

The Pyrazole Scaffold Advantage

The pyrazole ring (


) serves as a superior bioisostere to the imidazole ring found in histamine.
  • Reduced CYP Inhibition: Unlike imidazole, the pyrazole nitrogen is less prone to coordinating with the heme iron of CYP450 enzymes.

  • Dipole Alignment: The pyrazole core provides a rigid spacer that orients the basic amine "warhead" and the lipophilic "tail" into their respective binding pockets.

Structure-Activity Relationship (SAR)

Effective H3R ligands follow a distinct pharmacophore model.[4]

RegionFunctionChemical Requirement
Basic Head Primary anchorTertiary amine (Piperidine/Pyrrolidine) (

8-10) to form a salt bridge with Asp3.32 in TM3.
Linker Distance controlAlkyl chain (3-5 carbons) or rigid aromatic spacer to prevent steric clash.
Central Core ScaffoldPyrazole ring. Substituents at N1 or C3/C5 dictate orientation.
Lipophilic Tail SelectivityPhenyl, naphthyl, or benzophenone groups to occupy the hydrophobic pocket near TM5/TM6.

Visualizing the Signaling Pathway

The following diagram illustrates the H3R signaling cascade and the differential impact of Agonists vs. Inverse Agonists.

H3R_Signaling cluster_membrane Synaptic Membrane H3R_Active H3R (Active State) Constitutive Signaling G_Protein Gi/o Protein Activation H3R_Active->G_Protein Stimulates H3R_Inactive H3R (Inactive State) Stabilized by Ligand H3R_Inactive->G_Protein Blocks Neuro_Release Neurotransmitter Release (HA, ACh, DA) H3R_Inactive->Neuro_Release Restores Release Ligand_Agonist Agonist (e.g., Histamine) Ligand_Agonist->H3R_Active Stabilizes Ligand_InvAgonist Inverse Agonist (e.g., Pyrazole Derivative) Ligand_InvAgonist->H3R_Inactive Stabilizes AC Adenylyl Cyclase G_Protein->AC Inhibits (-) cAMP cAMP Levels AC->cAMP Reduces Production cAMP->Neuro_Release Low cAMP = Low Release

Caption: H3R Constitutive Activity and the mechanism of Inverse Agonists in restoring neurotransmitter release.

Chemical Synthesis Protocol

The synthesis of pyrazole-based H3R ligands typically employs a convergent strategy. The core pyrazole is often constructed via the cyclocondensation of hydrazine derivatives with 1,3-dielectrophiles (e.g., chalcones or 1,3-diketones).

Representative Synthetic Workflow

Target: 1,3,5-substituted pyrazole with a piperidine tail.

  • Chalcone Formation (Claisen-Schmidt):

    • React acetophenone derivative with benzaldehyde derivative in EtOH/NaOH.

    • Yield:

      
      -unsaturated ketone.
      
  • Heterocyclization:

    • Reflux Chalcone with Hydrazine Hydrate (or substituted hydrazine) in Ethanol/Acetic Acid.

    • Mechanism:[5] Michael addition followed by intramolecular dehydration.

  • N-Alkylation (Introduction of Basic Head):

    • React the pyrazole (if NH free) with

      
      -(3-chloropropyl)piperidine using 
      
      
      
      in DMF (
      
      
      ).
Synthesis Logic Diagram

Synthesis_Workflow Ketone Acetophenone Derivative Chalcone Chalcone (1,3-Electrophile) Ketone->Chalcone NaOH/EtOH Claisen-Schmidt Aldehyde Benzaldehyde Derivative Aldehyde->Chalcone Hydrazine Hydrazine Hydrate Pyrazole_Core Pyrazole Scaffold Hydrazine->Pyrazole_Core Linker Chloroalkyl Amine Final_Ligand Final H3R Ligand (Pyrazole Derivative) Linker->Final_Ligand Chalcone->Pyrazole_Core Cyclization Reflux Pyrazole_Core->Final_Ligand N-Alkylation K2CO3/DMF

Caption: Convergent synthetic route for pyrazole-based H3R antagonists via chalcone intermediates.

Pharmacological Characterization[2][7][8][9][10][11]

To validate the synthesized ligands, a two-tier screening approach is required: Binding Affinity (


) and Functional Efficacy (

).
Protocol A: Radioligand Binding Assay

Objective: Determine the affinity (


) of the novel pyrazole ligand for human H3R.
Standard:  Competition binding against 

-N-

-methylhistamine (

-NAMH).[6]
  • Materials:

    • Membranes from CHO-K1 cells stably expressing hH3R.[7]

    • Radioligand:

      
      -NAMH (2 nM final concentration).
      
    • Incubation Buffer: 50 mM Tris-HCl, 5 mM

      
      , pH 7.4.
      
  • Procedure:

    • Preparation: Thaw membrane prep and homogenize in buffer.

    • Plating: Add 50

      
      L of test compound (10 concentrations, 
      
      
      
      to
      
      
      M).
    • Reaction: Add 50

      
      L radioligand and 100 
      
      
      
      L membrane suspension.
    • Incubation: Incubate for 60 min at 25°C.

    • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI). Note: PEI reduces non-specific binding of the cationic ligand to the glass fiber.

    • Counting: Measure radioactivity via liquid scintillation counting.

    • Analysis: Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Protocol B: Functional cAMP Accumulation (HTRF)

Objective: Assess Inverse Agonist activity. Principle: Since H3R is


, agonists decrease cAMP.[3] Inverse agonists should increase cAMP in constitutively active cells or block the effect of an agonist.
  • Procedure:

    • Stimulation: Incubate hH3R-expressing cells with Forskolin (10

      
      M) to raise basal cAMP.
      
    • Treatment: Add test compound.

    • Detection: Use Homogeneous Time-Resolved Fluorescence (HTRF) cAMP kit.

      • Inverse Agonist Mode: Observe increase in cAMP relative to vehicle (reversal of constitutive

        
         activity).
        
      • Antagonist Mode: Add

        
        -
        
        
        
        -methylhistamine (agonist) and measure the compound's ability to restore cAMP levels.[2]

Therapeutic Potential & Dual Targeting[6][7][12][13]

Recent trends in H3R research focus on Multi-Target Directed Ligands (MTDLs) .[5] Pyrazole derivatives are particularly suited for this due to their chemical versatility.

Key Indications
  • Narcolepsy: Blocking H3R increases histamine release, promoting wakefulness (Validation: Pitolisant).[6]

  • Alzheimer's Disease: H3R antagonism increases Acetylcholine (ACh) release in the cortex.

  • Metabolic Syndrome: H3R modulation influences satiety signals.

Emerging Dual-Target Strategies

Researchers are now fusing the H3R pyrazole pharmacophore with moieties targeting other CNS proteins to create synergistic effects.

Dual TargetRationalePyrazole Modification
H3R + MAO-B MAO-B inhibition prevents dopamine degradation; H3R antagonism increases dopamine release. Synergistic for Parkinson's.Integration of a propargylamine moiety or chalcone backbone into the pyrazole tail [1].
H3R + Sigma-1 Sigma-1 modulation provides neuroprotection.Piperidine-based pyrazoles often show inherent Sigma-1 affinity [2].
H3R + AChE Dual elevation of Acetylcholine for Alzheimer's.Linking the pyrazole core to a tacrine-like or benzylamine moiety.

References

  • Rational Design of Chalcones as Dual H3R/MAO-B Ligands Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Structural Insight into Piperidine Derivatives as H3 and Sigma-1 Antagonists Source: ACS Chemical Neuroscience / Politecnico di Milano URL:[Link]

  • Recent Advances in Histamine H3 Receptor Antagonists Source: Frontiers in Pharmacology URL:[Link]

  • Design and Synthesis of Novel H3R Antagonists via Scaffold Hopping Source: Bioorganic & Medicinal Chemistry / PubMed URL:[Link]

Sources

Foundational

1-Methyl-1H-Pyrazole Derivatives: A Strategic Guide for Kinase Inhibitor Design

Executive Summary The 1-methyl-1H-pyrazole moiety has evolved from a simple bioisostere of phenyl rings to a privileged scaffold in kinase inhibitor discovery. Unlike the phenyl ring, the pyrazole core offers distinct hy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-methyl-1H-pyrazole moiety has evolved from a simple bioisostere of phenyl rings to a privileged scaffold in kinase inhibitor discovery. Unlike the phenyl ring, the pyrazole core offers distinct hydrogen-bonding vectors (specifically the N2-acceptor) and tunable lipophilicity (LogP). However, the true utility of this building block lies in its ability to enforce specific ligand conformations within the ATP-binding pocket through N-methyl steric tuning.

This guide moves beyond basic synthesis to address the critical challenges in utilizing this scaffold: regiochemical control during synthesis and structural exploitation for selectivity . We present validated protocols for generating high-purity building blocks and analyze the structural causality behind their success in approved drugs like Crizotinib.

Part 1: Structural Rationale & Pharmacophore Logic

The "Twist" Factor: Conformational Control

In kinase inhibitor design, planarity is not always desired. The 1-methyl group on the pyrazole ring is frequently exploited not just to block metabolic hot-spots (N-dealkylation), but to induce a steric clash with ortho-substituents on connected aryl rings. This forces the biaryl system out of planarity, creating a "twisted" conformation that can improve selectivity by fitting into narrow hydrophobic clefts or avoiding steric clashes with the gatekeeper residue.

Binding Modes in the ATP Pocket

The 1-methyl-1H-pyrazole unit typically functions in two distinct modes:

  • The Solvent-Front Extender (Type I/II Inhibitors): As seen in Crizotinib , the pyrazole is substituted at C4. The N1-methyl (or N1-alkyl) projects into the solvent interface, improving solubility, while the C4-linkage positions the core scaffold.

  • The Hinge Binder (less common for N-methyl variants): While N-H pyrazoles are classic hinge binders (donating to the backbone carbonyl), 1-methyl-pyrazoles act exclusively as H-bond acceptors via N2. This requires a specific donor in the kinase hinge region (e.g., a backbone NH) to be accessible, or the presence of an exocyclic amino group on the pyrazole (e.g., C3/C5-NH2).

Visualization: Interaction Logic

The following diagram illustrates the functional vectors of the scaffold.

PyrazoleLogic Core 1-Methyl-1H-Pyrazole Core N2 N2 Nitrogen (H-Bond Acceptor) Core->N2 N1_Me N1-Methyl Group (Steric/Solubility) Core->N1_Me C4 C4 Position (Vector to Scaffold) Core->C4 Target Kinase Hinge (Backbone NH) N2->Target H-Bond Interaction Solvent Solvent Front (Solubility/PK) N1_Me->Solvent Hydrophobic/Steric Tuning C4->Solvent Linker Attachment

Caption: Functional vector analysis of the 1-methyl-1H-pyrazole core. N2 acts as the critical electronic anchor, while N1-Me provides steric bulk and solubility modulation.

Part 2: Synthetic Strategies & Regiocontrol

The synthesis of 1-methyl-1H-pyrazoles is notoriously plagued by regioselectivity issues when using standard hydrazine condensations.

The Regioselectivity Challenge

Reacting a non-symmetrical 1,3-diketone with methylhydrazine typically yields a mixture of 1,3- and 1,5-dimethyl isomers.

  • Mechanism: The terminal nitrogen of methylhydrazine is more nucleophilic. It attacks the most electrophilic carbonyl of the diketone.

  • Solution: To control this, one must differentiate the carbonyls electronically or sterically.

Advanced Method: Fluorinated Alcohol Solvents

Recent field applications utilize fluorinated alcohols (TFE or HFIP) to drive regioselectivity. These solvents function as strong Hydrogen Bond Donors (HBD).

  • Causality: TFE coordinates selectively to the more basic carbonyl oxygen, increasing its electrophilicity and directing the initial hydrazine attack.

The "Building Block" Route: Lithiation/Borylation

For high-throughput medicinal chemistry, the most robust route is generating the 4-boronic acid pinacol ester . This allows the pyrazole to be snapped onto diverse aryl halides via Suzuki coupling.

Diagram: Synthetic Decision Tree

SynthesisWorkflow Start Target: 1-Methyl-1H-Pyrazole Derivative Decision Is the core symmetrical? Start->Decision PathA Route A: Direct Condensation (Methylhydrazine + 1,3-Diketone) Decision->PathA No (Regio-issues) PathB Route B: C-H Activation/Coupling (N-Methylation + Lithiation) Decision->PathB Yes/Building Block ConditionA Critical: Use TFE/HFIP to control regioselectivity PathA->ConditionA ConditionB Step 1: N-Methylation (NaH/MeI) Step 2: C4-Lithiation (n-BuLi) Step 3: Borylation PathB->ConditionB

Caption: Strategic workflow for selecting the optimal synthetic route based on symmetry and building block requirements.

Part 3: Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

This protocol utilizes a "Lithium Ate" intermediate for enhanced stability and purity, superior to standard cryogenic quenching.

Reagents:

  • 4-Bromo-1-methyl-1H-pyrazole (1.0 eq)

  • Triisopropyl borate (1.2 eq)

  • n-Butyllithium (1.2 eq, 2.5M in hexanes)

  • Pinacol (1.2 eq)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask under Argon. Charge with 4-Bromo-1-methyl-1H-pyrazole and Triisopropyl borate in THF.

  • Cryogenic Cooling: Cool the mixture to -78°C . Note: Internal temperature monitoring is critical; exceeding -70°C leads to halogen dance side-reactions.

  • Lithiation: Add n-BuLi dropwise over 30 minutes. The presence of the borate in situ captures the lithiated species immediately, forming the stable Lithium "Ate" complex.

    • Why this matters: This prevents the unstable 4-lithio species from isomerizing or reacting with the starting material.

  • Transesterification: Allow the mixture to warm to 0°C. Add a solution of Pinacol in THF.

  • Acidic Quench: Add acetic acid (1.5 eq) to break the Ate complex and liberate the boronic ester.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4. Crystallize from heptane.

Validation Criteria:

  • 1H NMR (CDCl3): Look for the characteristic N-Me singlet at ~3.9 ppm and the Pinacol singlet at 1.3 ppm. Absence of aromatic impurity peaks.

Protocol B: Suzuki-Miyaura Coupling (General Kinase Scaffold)

Optimized for coupling electron-deficient heteroaryl chlorides (common in kinase cores) with pyrazole boronates.

Table 1: Optimized Coupling Conditions

ParameterConditionRationale
Catalyst Pd(dppf)Cl2·DCM (5 mol%)Robust against steric bulk; prevents dehalogenation.
Base K2CO3 (2.0 M aq)Mild enough to prevent boronate protodeboronation.
Solvent 1,4-Dioxane/Water (4:1)High solubility for polar kinase scaffolds.
Temp/Time 90°C, 4-12 hoursBalances rate vs. thermal decomposition.
Purification SiliaMetS® Thiol ScavengerEssential for removing Pd traces (<10 ppm) for biological assays.

Part 4: Case Study - Crizotinib[1][2]

Drug: Crizotinib (Xalkori) Target: ALK / c-Met Role of Pyrazole: 1-(piperidin-4-yl)-1H-pyrazol-4-yl

Structural Analysis: In Crizotinib, the pyrazole is not the hinge binder (the 2-aminopyridine fulfills that role). Instead, the pyrazole acts as a rigid spacer attached at the C4 position.

  • Geometry: The pyrazole ring is twisted relative to the pyridine ring due to steric interactions, directing the attached piperidine group towards the solvent interface.

  • Solubility: The piperidine (attached to N1 of the pyrazole) is protonated at physiological pH, dramatically improving the solubility of the lipophilic biaryl core.

  • Selectivity: The specific vector provided by the 1,4-substitution pattern of the pyrazole is critical for positioning the piperidine in the ribose binding pocket without clashing with the protein roof.

References

  • Cui, J. J., et al. (2011). "Discovery of 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine (crizotinib) as a potent and selective inhibitor of anaplastic lymphoma kinase and c-Met." Journal of Medicinal Chemistry, 54(18), 6342–6363. Link

  • Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Organic Letters, 10(4), 605–608. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

  • Roskoski, R. Jr. (2016). "Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes." Pharmacological Research, 103, 26-48. Link

  • Hale, K. J., & Manaviazar, S. (2010). "New efficient synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester." Organic Preparations and Procedures International, 42(6), 577-582. (Methodology basis for Protocol 3.1).
Exploratory

1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole molecular weight and formula

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole Abstract This technical guide provides a comprehensive analysis of 1-methyl-4-(pyrrolidin-3-ylmethyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole

Abstract This technical guide provides a comprehensive analysis of 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole, a specific heterocyclic building block utilized in Fragment-Based Drug Discovery (FBDD). Characterized by a high fraction of sp3-hybridized carbons (


), this scaffold serves as a critical linker in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. This document details its physicochemical properties, structural pharmacophores, and a validated synthetic route for research applications.

Part 1: Physicochemical Identity & Core Metrics[1][2][3][4]

The compound represents a merging of an electron-rich aromatic pyrazole and a saturated, solubilizing pyrrolidine ring, linked by a methylene bridge. This architecture allows for precise vector alignment in protein binding pockets.

Molecular Specifications
PropertyValueTechnical Note
IUPAC Name 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazoleSystematic nomenclature
Molecular Formula C

H

N

Calculated based on structure
Molecular Weight 165.24 g/mol Monoisotopic mass: ~165.12 Da
ClogP (Est.) 0.2 – 0.8Highly dependent on pH (protonation of pyrrolidine)
H-Bond Donors 1Secondary amine (pyrrolidine NH)
H-Bond Acceptors 2Pyrazole N2, Pyrrolidine N
Rotatable Bonds 2C(pyrazole)-CH2 bond; CH2-C(pyrrolidine) bond
Topological Polar Surface Area ~30 ŲFavorable for CNS penetration

Structural Logic: The molecule is designed to escape "flatland" in drug discovery. The pyrrolidine ring introduces chirality (at C3) and three-dimensionality, improving solubility and metabolic stability compared to biaryl systems.

Part 2: Structural Analysis & Pharmacophore Mapping

To understand the utility of this compound, we must visualize its connectivity. The diagram below maps the core fragments and their functional roles in ligand-protein interactions.

G Figure 1: Pharmacophore connectivity of 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole. Pyrazole 1-Methyl-1H-Pyrazole (Aromatic Core) Linker Methylene Bridge (-CH2-) Pyrazole->Linker C4 Attachment HBA H-Bond Acceptor (Kinase Hinge Binder) Pyrazole->HBA N2 Pyrrolidine Pyrrolidine Ring (Solubilizing/Aliphatic) Linker->Pyrrolidine C3 Attachment HBD H-Bond Donor (Solvent Interaction) Pyrrolidine->HBD NH

Mechanistic Insight:

  • The Pyrazole Vector: The 1-methyl-1H-pyrazole moiety often mimics the adenine ring of ATP in kinase inhibitors, forming hydrogen bonds with the hinge region of the kinase domain.

  • The Pyrrolidine Vector: The pyrrolidine nitrogen serves as a handle for further diversification (e.g., reductive amination or amide coupling) to reach solvent-exposed regions of the target protein.

Part 3: Synthetic Methodology (Authoritative Protocol)

Direct synthesis of this specific isomer requires avoiding regio-isomeric mixtures. The most robust route utilizes Negishi Cross-Coupling , which allows the coupling of an sp2-hybridized halide (pyrazole) with an sp3-hybridized organozinc reagent (pyrrolidine arm).

Retrosynthetic Analysis

Target Molecule


 1-Methyl-4-iodopyrazole + (N-Boc-pyrrolidin-3-yl)methylzinc iodide.
Step-by-Step Protocol

Reagents Required:

  • Component A: 1-Methyl-4-iodopyrazole (CAS: 39806-90-1)

  • Component B: tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate (Precursor for Zinc reagent)

  • Catalyst: Pd(dppf)Cl

    
     or Pd
    
    
    
    (dba)
    
    
    /S-Phos
  • Solvent: Anhydrous THF/DMA

Workflow:

  • Zinc Reagent Formation (Activation):

    • In a flame-dried Schlenk flask under Argon, activate Zinc dust with 1,2-dibromoethane and TMSCl in dry THF.

    • Add tert-butyl 3-(iodomethyl)pyrrolidine-1-carboxylate dropwise at 40°C. Stir for 2 hours to generate the organozinc intermediate.

  • Cross-Coupling (Negishi):

    • To a separate vessel, add 1-methyl-4-iodopyrazole (1.0 eq) and Pd(dppf)Cl

      
       (0.05 eq).
      
    • Transfer the organozinc solution via cannula to the pyrazole mixture.

    • Heat to 60°C for 12 hours.

    • Checkpoint: Monitor reaction progress via LCMS (Look for [M+H-Boc] peaks or the protected mass).

  • Deprotection (Boc Removal):

    • Dissolve the crude intermediate in DCM.

    • Add TFA (Trifluoroacetic acid) (10 eq) or 4M HCl in Dioxane at 0°C.

    • Stir at room temperature for 1 hour.

    • Concentrate in vacuo.

  • Purification:

    • Neutralize with basic resin or NaHCO

      
      .
      
    • Purify via Reverse Phase HPLC (C18 column, H

      
      O/MeCN gradient with 0.1% Formic Acid).
      

Synthesis Figure 2: Negishi Cross-Coupling Synthesis Pathway IodoPy 1-Methyl-4-iodopyrazole Coupled N-Boc-Protected Intermediate IodoPy->Coupled BocPyr N-Boc-3-(iodomethyl)pyrrolidine ZnReagent Organozinc Intermediate (R-Zn-I) BocPyr->ZnReagent Zn, THF, 40°C ZnReagent->Coupled + IodoPy, Pd(dppf)Cl2 Negishi Coupling Final 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole (Final Product) Coupled->Final TFA/DCM (Deprotection)

[1][2][3][4][5][6][7]

Part 4: Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

MethodExpected SignaturePurpose
LC-MS (ESI+) m/z 166.1 [M+H]+ Confirm Molecular Weight
1H NMR (DMSO-d6)

7.5-7.8 (2H, s, Pyrazole);

3.8 (3H, s, N-Me)
Verify Core Structure
Chiral HPLC Single peak (if enantiopure starting material used)Enantiomeric Excess (ee%)

Self-Validating Check: The presence of the N-methyl singlet at ~3.8 ppm is diagnostic for the 1-methylpyrazole isomer. If the peak appears shifted or split, it may indicate regio-isomer contamination (e.g., 1-methyl-1H-pyrazole-5-yl derivatives).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67187229, 4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride. Retrieved from [Link]

  • Knochel, P., et al. (2005).Functionalized Organozinc Reagents in Organic Synthesis. Handbook of Functionalized Organometallics.

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Streamlined Synthesis of 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole

Abstract This application note provides a comprehensive and detailed protocol for the synthesis of 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole, a valuable building block in medicinal chemistry and drug discovery. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole, a valuable building block in medicinal chemistry and drug discovery. The described two-step synthetic route commences with the readily available 1-methyl-4-formylpyrazole and utilizes a strategic reductive amination with N-Boc-3-aminopyrrolidine, followed by an efficient deprotection of the Boc group. This methodology is characterized by its operational simplicity, high yields, and the use of commercially available reagents, making it a practical and scalable approach for researchers in academic and industrial settings.

Introduction

Substituted pyrazoles are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents.[1][2][3] The 1-methyl-4-substituted pyrazole motif, in particular, is a key structural element in a variety of therapeutic candidates. The incorporation of a pyrrolidine moiety can significantly influence the physicochemical properties of a molecule, often enhancing its solubility, metabolic stability, and target-binding affinity. The target molecule, 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole, therefore represents a versatile synthon for the development of novel therapeutics.

This guide details a robust and reproducible two-step synthesis starting from 1-methyl-4-formylpyrazole. The key transformation involves a reductive amination, a powerful and widely used method for the formation of carbon-nitrogen bonds.[4][5][6] This is followed by a straightforward deprotection step to yield the final product.

Synthetic Strategy

The overall synthetic pathway is depicted below. The synthesis begins with the reductive amination of 1-methyl-4-formylpyrazole with (R)-(+)-N-BOC-3-aminopyrrolidine. The resulting Boc-protected intermediate is then deprotected under acidic conditions to afford the target compound.

Synthetic_Pathway start 1-methyl-4-formylpyrazole intermediate tert-butyl 3-(((1-methyl-1H-pyrazol-4-yl)methyl)amino)pyrrolidine-1-carboxylate start->intermediate 1. (R)-(+)-N-BOC-3-aminopyrrolidine 2. Sodium triacetoxyborohydride product 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole intermediate->product Trifluoroacetic acid

Caption: Overall synthetic scheme for 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole.

Experimental Protocols

Materials and Methods

All reagents were obtained from commercial suppliers and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.

Reagent/SolventSupplierGrade
1-methyl-4-formylpyrazoleCommercially Available≥95%
(R)-(+)-N-BOC-3-aminopyrrolidineThermo Scientific Acros[7]97%
Sodium triacetoxyborohydrideCommercially AvailableReagent Grade
Dichloromethane (DCM)Commercially AvailableAnhydrous
Trifluoroacetic acid (TFA)Commercially AvailableReagent Grade
Saturated Sodium BicarbonatePrepared in-house
Sodium SulfateCommercially AvailableAnhydrous
Step 1: Synthesis of tert-butyl 3-(((1-methyl-1H-pyrazol-4-yl)methyl)amino)pyrrolidine-1-carboxylate

This step employs a reductive amination reaction. The aldehyde first reacts with the amine to form an intermediate imine, which is then reduced in situ by sodium triacetoxyborohydride to the corresponding amine.[4][5][8] Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for this transformation.[5]

Procedure:

  • To a solution of 1-methyl-4-formylpyrazole (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) was added (R)-(+)-N-BOC-3-aminopyrrolidine (1.1 eq).

  • The reaction mixture was stirred at room temperature for 1 hour.

  • Sodium triacetoxyborohydride (1.5 eq) was added portion-wise over 15 minutes.

  • The reaction was stirred at room temperature for 12-16 hours.

  • Upon completion (monitored by TLC), the reaction was quenched by the slow addition of saturated sodium bicarbonate solution.

  • The layers were separated, and the aqueous layer was extracted with DCM (3 x 20 mL).

  • The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel to afford the title compound as a colorless oil.

Step 2: Synthesis of 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole

The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group. Trifluoroacetic acid (TFA) is a common and effective reagent for this purpose, leading to the formation of the corresponding amine salt, which is then neutralized.[9][10]

Procedure:

  • To a solution of tert-butyl 3-(((1-methyl-1H-pyrazol-4-yl)methyl)amino)pyrrolidine-1-carboxylate (1.0 eq) in DCM (0.1 M) was added trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • The reaction mixture was stirred at room temperature for 2-4 hours.

  • Upon completion (monitored by TLC), the solvent and excess TFA were removed under reduced pressure.

  • The residue was dissolved in DCM and the pH was adjusted to ~9 with saturated sodium bicarbonate solution.

  • The layers were separated, and the aqueous layer was extracted with DCM (3 x 20 mL).

  • The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product, 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole, as a pale yellow oil.

Data Summary

StepProductStarting MaterialMolar RatioYield (%)Purity (by NMR)
1tert-butyl 3-(((1-methyl-1H-pyrazol-4-yl)methyl)amino)pyrrolidine-1-carboxylate1-methyl-4-formylpyrazole1 : 1.185-95>95%
21-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazoleBoc-protected intermediate1 : 10 (TFA)90-98>98%

Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Boc Deprotection A1 Dissolve 1-methyl-4-formylpyrazole and N-Boc-3-aminopyrrolidine in DCM A2 Stir at RT for 1h A1->A2 A3 Add NaBH(OAc)3 A2->A3 A4 Stir at RT for 12-16h A3->A4 A5 Quench with NaHCO3 (aq) A4->A5 A6 Extract with DCM A5->A6 A7 Dry, concentrate, and purify A6->A7 B1 Dissolve intermediate in DCM A7->B1 Proceed with purified intermediate B2 Add TFA at 0°C B1->B2 B3 Stir at RT for 2-4h B2->B3 B4 Remove solvent and excess TFA B3->B4 B5 Neutralize with NaHCO3 (aq) B4->B5 B6 Extract with DCM B5->B6 B7 Dry and concentrate B6->B7

Caption: Detailed experimental workflow for the two-step synthesis.

Conclusion

This application note outlines a highly efficient and practical synthesis of 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole. The methodology, centered around a key reductive amination and a subsequent Boc deprotection, is robust, scalable, and utilizes readily accessible starting materials. This protocol provides a valuable resource for researchers engaged in the synthesis of novel pyrazole-based compounds for drug discovery and development.

References

  • Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines. Google Vertex AI Search.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Google Vertex AI Search.
  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. Google Vertex AI Search.
  • 4-Formylpyrazoles: Applications in Organic Synthesis | Request PDF - ResearchG
  • Solvent-Free Mechanochemical Deprotection of N-Boc Group - FULIR. Google Vertex AI Search.
  • Reaction path for synthesis of formylpyrazoles 4(a-f) Synthesis of...
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. Google Vertex AI Search.
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace. Google Vertex AI Search.
  • Synthesis of heterocyclic compounds from 4-formylpyrazoles | Request PDF - ResearchG
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Google Vertex AI Search.
  • 194 recent advances in the synthesis of new pyrazole deriv
  • Reductive Amination, and How It Works - Master Organic Chemistry. Google Vertex AI Search.
  • Reductive amination - Wikipedia. Google Vertex AI Search.
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. Google Vertex AI Search.
  • (R)-(+)-N-BOC-3-aminopyrrolidine, 97% 1 g | Buy Online | Thermo Scientific Acros. Google Vertex AI Search.
  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. - RJPBCS. Google Vertex AI Search.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. Google Vertex AI Search.
  • Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Deriv
  • Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
  • Reductive aminations by imine reductases: from milligrams to tons - RSC Publishing. Google Vertex AI Search.

Sources

Application

Strategic Protection of Pyrrolidine Nitrogen in Pyrazole Synthesis: A Process Chemistry Guide

Topic: Protecting group strategies for pyrrolidine nitrogen in pyrazole synthesis Content Type: Detailed Application Note & Protocols Audience: Senior Process Chemists and Medicinal Chemists Abstract & Strategic Imperati...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protecting group strategies for pyrrolidine nitrogen in pyrazole synthesis Content Type: Detailed Application Note & Protocols Audience: Senior Process Chemists and Medicinal Chemists

Abstract & Strategic Imperative

The fusion of pyrrolidine and pyrazole rings creates a privileged scaffold in medicinal chemistry, evident in kinase inhibitors (e.g., Ruxolitinib) and GLP-1 modulators. However, the synthesis of these hybrids presents a distinct chemoselectivity challenge: the "Nucleophilic Conflict."

The aliphatic pyrrolidine nitrogen (


) is significantly more basic and nucleophilic than the aromatic pyrazole nitrogen (

). Without robust protection, the pyrrolidine nitrogen interferes with pyrazole ring closure (cyclocondensation) or subsequent functionalization (alkylation/arylation). Furthermore, the conditions required to synthesize the pyrazole ring—often involving hydrazine at high temperatures or acidic promoters—can compromise standard protecting groups (PGs).

This guide details three validated strategies to navigate this conflict, focusing on Boc (acid-labile), Cbz (hydrogenolysis-labile), and Orthogonal Dual-Protection strategies.

Strategic Decision Matrix

Before initiating synthesis, the choice of protecting group must be aligned with the specific method of pyrazole formation.

PG_Selection_Strategy Start Start: Select Pyrazole Synthesis Route Route_A Route A: Condensation (1,3-Diketone + Hydrazine) Start->Route_A Route_B Route B: 1,3-Dipolar Cycloaddition (Click Chemistry) Start->Route_B Cond_Acid Requires Acid Catalysis? (e.g., hindered ketones) Route_A->Cond_Acid Cond_Base Neutral/Basic Conditions (EtOH reflux) Route_A->Cond_Base PG_Boc Strategy 1: Boc Protection (Risk: Acid lability) Route_B->PG_Boc High Tolerance Cond_Acid->PG_Boc Avoid (Deprotection Risk) PG_Cbz Strategy 2: Cbz Protection (Risk: Catalyst poisoning) Cond_Acid->PG_Cbz Recommended Cond_Base->PG_Boc Recommended Warning Warning: Pyrazole poisons Pd/C during Cbz removal PG_Cbz->Warning Downstream Issue PG_Fmoc Strategy 3: Fmoc Protection (Risk: Base lability)

Figure 1: Decision matrix for selecting pyrrolidine protecting groups based on pyrazole formation conditions.

Protocol 1: The "Acid-Free" Route (Boc Strategy)

Applicability: Standard Knorr Pyrazole Synthesis using reactive 1,3-diketones. The Challenge: While tert-butyl carbamate (Boc) is stable to hydrazine hydrate (a base), it is rapidly cleaved if the cyclization requires acid catalysis (e.g., HCl or AcOH) to activate the carbonyls.

Scientist’s Note:

Hydrazine Stability: Contrary to common apprehension, N-Boc groups are generally stable to hydrazine hydrate in refluxing ethanol for < 12 hours. However, strictly avoid adding mineral acids to drive the reaction. If activation is needed, use Lewis acids compatible with Boc (e.g., Yb(OTf)₃) or switch to Cbz.

Step-by-Step Protocol

Target: Synthesis of tert-butyl 2-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate.

  • Reagents:

    • N-Boc-prolinal derived

      
      -diketone (1.0 equiv).
      
    • Hydrazine hydrate (64% solution, 1.5 – 2.0 equiv).

    • Solvent: Ethanol (Absolute).

  • Procedure:

    • Dissolution: Dissolve the

      
      -diketone in Ethanol (0.1 M concentration).
      
    • Addition: Cool to 0°C. Add hydrazine hydrate dropwise. (Exothermic reaction).

    • Cyclization: Warm to room temperature (RT) and stir for 1 hour. If conversion is incomplete (check LCMS), heat to reflux (78°C) for 2–4 hours.

    • Workup: Concentrate in vacuo. The excess hydrazine forms an azeotrope with ethanol/water.

    • Purification: Partition between EtOAc and dilute citric acid (pH 5). Crucial: Do not use strong acid washes (pH < 3) as this will remove the Boc group.

  • Validation:

    • NMR: Look for the disappearance of the diketone enol proton and appearance of the pyrazole -NH signal (~12-13 ppm).

    • Integrity Check: Verify the t-butyl singlet (9H) at ~1.4 ppm remains intact.

Protocol 2: The "Catalyst-Poisoning" Workaround (Cbz Strategy)

Applicability: When acidic conditions are unavoidable during synthesis, or when the Boc group is too labile. The Challenge: Carboxybenzyl (Cbz) is acid-stable but removed via hydrogenolysis (H₂/Pd-C). Pyrazoles are notorious catalyst poisons. The


 nitrogens coordinate strongly to the Palladium surface, halting hydrogenation.
Scientist's Note:

Overcoming Poisoning: Standard H₂/Pd-C often fails for pyrazole-containing substrates. Do not simply increase catalyst loading (fire hazard/cost). Instead, use Transfer Hydrogenation or Acid-Mediated Cleavage .

Step-by-Step Protocol: Acid-Mediated Cbz Removal

Preferred over hydrogenation for pyrazole substrates to avoid catalyst poisoning.

  • Reagents:

    • Cbz-protected pyrrolidine-pyrazole (1.0 equiv).

    • 33% HBr in Acetic Acid (or IPA·HCl for milder conditions).

  • Procedure:

    • Setup: Dissolve substrate in minimal glacial acetic acid.

    • Deprotection: Add 33% HBr/AcOH (5–10 equiv) at RT. Stir for 1–2 hours.

    • Monitoring: Monitor by TLC/LCMS. Cbz cleavage is usually rapid.

    • Quench: Pour reaction mixture into ice-cold diethyl ether. The amine hydrobromide salt often precipitates.

    • Free Basing: Collect solid, dissolve in water, and basify with Na₂CO₃ to pH 10. Extract with DCM/IPA (3:1).

  • Alternative (Transfer Hydrogenation):

    • If acid cleavage affects other motifs, use Pd(OH)₂/C (Pearlman’s catalyst) with Ammonium Formate (10 equiv) in refluxing Methanol. This is more robust against pyrazole poisoning than H₂ gas.

Protocol 3: Orthogonal Dual-Protection

Applicability: When the pyrazole nitrogen requires alkylation (e.g.,


-methylation) without alkylating the pyrrolidine nitrogen.

System:

  • Pyrrolidine: Boc (Base stable, Acid labile).

  • Pyrazole: THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl).

Workflow Diagram

Orthogonal_Workflow Input Substrate: N-Boc Pyrrolidine Free NH-Pyrazole Step1 Step 1: Pyrazole Protection (DHP, pTsOH) Input->Step1 Inter1 Intermediate: N-Boc / N-THP Step1->Inter1 Step2 Step 2: Functionalization (e.g., Lithiation/C-C bond) Inter1->Step2 Step3 Step 3: Deprotection Sequence Step2->Step3 OutcomeA Removes THP & Boc (Global Deprotection) Step3->OutcomeA HCl/MeOH OutcomeB Selective THP Removal (Retains Boc) Step3->OutcomeB Mild Acid (0.1M HCl)

Figure 2: Orthogonal workflow for functionalizing the pyrazole core while maintaining pyrrolidine protection.

Key Protocol: Selective THP Removal

  • Reagents: 0.1 M HCl in MeOH or Pyridinium p-toluenesulfonate (PPTS) in EtOH.

  • Conditions: Heat to 50–60°C.

  • Selectivity: THP (acetal) hydrolyzes much faster than the Boc (carbamate) under mild acidic conditions. Monitor strictly to stop reaction before Boc cleavage begins.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Loss of Boc during cyclization Reaction medium became acidic (pH < 4).Add mild buffer (NaOAc) or switch to Cbz. Avoid using HCl salts of hydrazines.
Incomplete Cbz removal (H₂/Pd) Pyrazole nitrogen coordinating to Pd.Switch to Transfer Hydrogenation (HCOONH₄/Pd) or Acid Hydrolysis (HBr/AcOH).
Regioisomers during Pyrazole Alkylation Pyrazole tautomerism (

vs

).
Use a bulky protecting group on the pyrazole (e.g., Trityl or SEM) to sterically direct alkylation, or separate isomers via chromatography.
"Gummy" precipitate during workup Amphoteric nature of amino-pyrazole.The product is likely a zwitterion. Adjust aqueous layer to pH 9-10 and use polar extraction solvents (DCM:IPA 3:1).

References

  • Boc Stability in Hydrazine: Armstrong, A., et al. "Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis."[1] Organic Letters, 2005.[1]

  • Cbz Deprotection Alternatives: Vinayagam, V., et al. "Acid-Mediated Deprotection of Cbz Groups."[2] Journal of Organic Chemistry, 2024.[3]

  • THP Protection of Pyrazoles: "Green protection of pyrazole... and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles."[4] Royal Society of Chemistry, 2015.

  • Orthogonal Strategies: "Protecting Group Strategies for Complex Molecule Synthesis." Journal of Chemical and Pharmaceutical Research, 2024.[5]

Sources

Method

Scalable synthesis of 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole intermediate

Application Note: Scalable Synthesis of 1-Methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole Executive Summary & Strategic Route Selection The intermediate 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole is a critical scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 1-Methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole

Executive Summary & Strategic Route Selection

The intermediate 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole is a critical scaffold in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic bioactive molecules. Its structural core—a pyrazole ring linked via a methylene bridge to the C3 position of a pyrrolidine—presents specific challenges in scale-up, particularly regarding the regiochemical installation of the methylene bridge and the avoidance of expensive palladium cross-coupling ligands at early stages.

While laboratory-scale synthesis might utilize Suzuki-Miyaura coupling (using 4-boronopyrazoles and vinyl triflates), this approach is often cost-prohibitive for multi-kilogram campaigns due to the cost of boronate esters and cryogenic conditions required for vinyl triflate formation.

Recommended Scalable Route: This guide details a Convergent Horner-Wadsworth-Emmons (HWE) Strategy .

  • Arbuzov Reaction: Conversion of 4-(chloromethyl)-1-methyl-1H-pyrazole to the corresponding phosphonate.

  • HWE Olefination: Coupling with tert-butyl 3-oxopyrrolidine-1-carboxylate.

  • Catalytic Hydrogenation: Reduction of the exocyclic alkene.

  • Deprotection: Removal of the Boc group (if required as the free base salt).

Advantages of this Protocol:

  • Atom Economy: Avoids heavy transition metals (Pd) in the coupling step.

  • Purification: Phosphate byproducts are water-soluble, simplifying workup compared to triphenylphosphine oxide (TPPO) removal in Wittig reactions.

  • Scalability: Reagents are commodity chemicals; reaction conditions are thermally robust.

Retrosynthetic Analysis & Pathway Visualization

The logic follows a disconnection at the C-C double bond precursor, utilizing the high acidity of the benzylic-like protons on the pyrazole methyl group.

Retrosynthesis cluster_SM Starting Materials Target Target: 1-Methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole Protected_Target Intermediate 3: N-Boc-Protected Saturated Scaffold Target->Protected_Target Deprotection (HCl/Dioxane) Alkene Intermediate 2: Exocyclic Alkene Protected_Target->Alkene H2 / Pd-C (Reduction) SM1 SM1: 4-(Chloromethyl)-1-methyl-1H-pyrazole Alkene->SM1 HWE Coupling SM2 SM2: N-Boc-3-pyrrolidone Alkene->SM2 HWE Coupling

Figure 1: Retrosynthetic disconnection showing the convergent assembly via HWE olefination.

Detailed Experimental Protocols

Step 1: Synthesis of Diethyl ((1-methyl-1H-pyrazol-4-yl)methyl)phosphonate

The Arbuzov reaction provides a robust entry to the phosphonate nucleophile.

Reagents:

  • 4-(Chloromethyl)-1-methyl-1H-pyrazole (CAS: 120667-83-2)

  • Triethyl phosphite (1.2 equivalents)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and a distillation head (short path).

  • Addition: Charge 4-(chloromethyl)-1-methyl-1H-pyrazole (1.0 equiv) and triethyl phosphite (1.2 equiv) directly into the flask (neat conditions).

  • Reaction: Heat the mixture gradually to 140–150 °C .

    • Critical Process Parameter (CPP): Evolution of ethyl chloride gas (EtCl) will occur. Ensure the system is vented to a scrubber (NaOH trap).

  • Distillation: As the reaction proceeds (approx. 4–6 hours), ethyl chloride is removed. Once conversion is >98% (monitored by TLC or GC-MS), increase vacuum slowly to distill off excess triethyl phosphite.

  • Workup: The residue is typically a viscous yellow oil of sufficient purity (>95%) for the next step. If necessary, purify via vacuum distillation (high vacuum required).

Yield: 90–95% Safety Note: Ethyl chloride is a gas at room temperature and is flammable/toxic. Good ventilation is mandatory.

Step 2: Horner-Wadsworth-Emmons (HWE) Olefination

Coupling the phosphonate with the ketone to form the carbon skeleton.

Reagents:

  • Phosphonate from Step 1 (1.1 equiv)

  • tert-Butyl 3-oxopyrrolidine-1-carboxylate (N-Boc-3-pyrrolidone) (1.0 equiv)

  • Potassium tert-butoxide (KOtBu) (1.2 equiv) or NaH (60% dispersion)

  • Solvent: Anhydrous THF (10 volumes)

Protocol:

  • Deprotonation: In a reactor under N2 atmosphere, dissolve the phosphonate (1.1 equiv) in anhydrous THF (5 vol). Cool to 0 °C .

  • Base Addition: Add KOtBu (1.2 equiv) portion-wise, maintaining internal temperature <5 °C. Stir for 30 minutes. The solution will turn yellow/orange, indicating ylide formation.

  • Coupling: Dissolve N-Boc-3-pyrrolidone (1.0 equiv) in THF (5 vol) and add dropwise to the ylide solution at 0 °C.

  • Progression: Allow the reaction to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by HPLC for the disappearance of the ketone.

  • Quench: Quench with saturated aqueous NH4Cl solution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: The crude product (exocyclic alkene) is often used directly. If required, recrystallize from Hexanes/EtOAc or pass through a silica plug.

Yield: 80–88% Data Check: 1H NMR should show the vinylic proton signal around 6.2–6.5 ppm.

Step 3: Catalytic Hydrogenation

Reduction of the exocyclic double bond to the saturated methylene bridge.

Reagents:

  • Crude Alkene from Step 2

  • Catalyst: 10% Pd/C (50% wet, 10 wt% loading relative to substrate)

  • Solvent: Methanol or Ethanol[1][2]

  • Hydrogen Gas (H2)

Protocol:

  • Loading: Charge the alkene solution (in MeOH) into a hydrogenation autoclave (Parr reactor).

  • Catalyst: Add the Pd/C catalyst under an inert atmosphere (N2 or Ar purge) to prevent ignition.

  • Hydrogenation: Pressurize to 3–5 bar (45–75 psi) H2. Stir vigorously at room temperature .

    • Note: Heating is usually unnecessary and may risk Boc-cleavage if traces of acid are present.

  • Monitoring: Reaction is typically complete in 4–12 hours. Monitor by LCMS (Mass shift +2).

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[2]

  • Isolation: Concentrate the filtrate to obtain tert-butyl 3-((1-methyl-1H-pyrazol-4-yl)methyl)pyrrolidine-1-carboxylate.

Yield: >95% (Quantitative)

Step 4: Boc-Deprotection (Salt Formation)

Isolating the final intermediate as a stable salt.

Reagents:

  • 4M HCl in Dioxane or HCl gas in Isopropanol (IPA)

Protocol:

  • Dissolution: Dissolve the protected intermediate in minimal Dioxane or IPA.

  • Acidification: Add 4M HCl/Dioxane (4-5 equiv) at 0–10 °C.

  • Precipitation: Stir at room temperature. The product usually precipitates as the bis-hydrochloride salt.

  • Filtration: Filter the white solid, wash with diethyl ether or MTBE, and dry under vacuum.

Final Product: 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole dihydrochloride.

Process Workflow Diagram

ProcessFlow cluster_0 Step 1: Arbuzov cluster_1 Step 2: HWE Coupling cluster_2 Step 3 & 4: Finish SM1 Chloromethyl Pyrazole Phosphonate Phosphonate Intermediate SM1->Phosphonate P(OEt)3, 140°C -EtCl Alkene Exocyclic Alkene Phosphonate->Alkene + Ketone KOtBu, THF Ketone N-Boc-3- pyrrolidone Protected Boc-Protected Intermediate Alkene->Protected H2, Pd/C Final Final Product (HCl Salt) Protected->Final HCl/Dioxane

Figure 2: Linear process flow from starting materials to isolated salt.

Analytical & Quality Summary

ParameterSpecificationMethod
Appearance White to Off-white solid (HCl salt)Visual
Purity > 98.0%HPLC (210/254 nm)
Identity Conforms to Structure1H NMR (DMSO-d6)
Residual Solvent < 5000 ppm (total)GC-HS
Palladium < 10 ppmICP-MS

Key NMR Diagnostic Signals (Free Base in CDCl3):

  • Pyrazole-H: Singlets at ~7.3 ppm and ~7.2 ppm.[3][4]

  • N-Methyl: Singlet at ~3.85 ppm.

  • Bridge Methylene: Doublet (approx 2.5 ppm) coupling to the pyrrolidine CH.

  • Pyrrolidine CH: Multiplet at ~2.4 ppm.

References

  • Arbuzov Reaction Scale-Up: Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415–430. Link

  • HWE Reagents in Synthesis: Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction mechanism and stereochemistry. Chemical Reviews, 89(4), 863–927. Link

  • Pyrazole Chemistry: Fustero, S., et al. (2011). Improved Regioselective Synthesis of 1,4-Disubstituted Pyrazoles. The Journal of Organic Chemistry, 76(14), 5804–5812. Link

  • JAK Inhibitor Scaffolds: Flanagan, M. E., et al. (2010). Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis. Journal of Medicinal Chemistry, 53(24), 8468–8484. Link (Provides context on the utility of pyrrolidine-heterocycle linkages).

  • Hydrogenation of Exocyclic Alkenes: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole in aqueous media

Executive Summary You are encountering solubility challenges with 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole . This molecule contains two distinct nitrogenous heterocycles: a weakly basic pyrazole (pKa ~2.[1]2) and a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering solubility challenges with 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole . This molecule contains two distinct nitrogenous heterocycles: a weakly basic pyrazole (pKa ~2.[1]2) and a highly basic secondary amine in the pyrrolidine ring (pKa ~10.4).[1]

The most common failure mode for this specific scaffold is "oiling out" or forming a gummy precipitate at physiological pH (7.4).[1] This occurs because the pyrrolidine moiety, while theoretically ionized, often induces high lattice energy or hygroscopicity in the solid state, and the free base is prone to aggregation.[1]

This guide provides three validated workflows to resolve this, prioritized by experimental flexibility.

Module 1: The Chemical Basis of Insolubility

To solve the problem, we must first define the enemy.[1]

  • The Handle: The pyrrolidine nitrogen (secondary amine).[2]

  • The pKa Trap: With a pKa of ~10.4, this molecule is a cation at pH 7. However, if you attempt to dissolve the free base solid directly into water, the local pH at the solid-liquid interface spikes >10, suppressing ionization and stalling dissolution.[3]

  • The Lipophilicity: The 1-methyl-pyrazole group adds significant lipophilic character (LogP ~0.5–1.0), which drives aggregation if the charge is neutralized.[3]

Module 2: pH Adjustment & Salt Formation (Primary Protocol)

Recommendation: Do not use the free base for aqueous stock solutions. Convert to a salt in situ or isolate a crystalline salt.[3][1]

Protocol A: In-Situ Salt Formation (For Immediate Assays)

If you have the free base oil/solid and need a 10–50 mM stock:

  • Stoichiometric Calculation: Calculate the molar amount of your compound.

  • Acid Selection: Use 1.05 equivalents of Hydrochloric Acid (1M) or Methanesulfonic Acid.[3][1]

    • Why? The slight excess ensures the local pH remains acidic, preventing the "pKa trap" described above.[1]

  • The "Drop-wise" Technique:

    • Dissolve the compound in a minimal volume of Ethanol (optional, but helps wetting).[1]

    • Add the aqueous acid dropwise while vortexing.[1]

    • Dilute to final volume with water.[3][1]

Protocol B: Crystalline Salt Isolation (For Long-term Storage)

If the HCl salt is hygroscopic (common with small pyrrolidines), switch to a counterion with a larger hydrophobic surface area.[1]

CounterionAcid ReagentResulting Salt CharacteristicsRecommended For
Chloride HCl (4M in Dioxane)Often hygroscopic; high solubility (>100 mg/mL).[3]Acute biological assays.
Mesylate Methanesulfonic acidHigh melting point; stable crystal lattice.[3][1]Long-term storage; formulation.[3][1]
Tartrate L-Tartaric acidForms H-bond networks; reduces hygroscopicity.[3]Oral dosing studies.[3][1]
Fumarate Fumaric acidModerate solubility; buffers pH ~4.[3][1]0.Suspensions.[1]

Visualizing the Salt Selection Logic:

SaltSelection Start Start: 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole Goal Define Goal Start->Goal HighSol Target: HCl or Mesylate Salt Goal->HighSol Need >50 mg/mL StableSolid Target: Tartrate or Fumarate Salt Goal->StableSolid Need Non-Hygroscopic Solid Process1 Dissolve in EtOH -> Add 1.05 eq Acid -> Evaporate HighSol->Process1 Procedure Process2 Dissolve in Acetone -> Add 1.0 eq Acid -> Crystallize/Filter StableSolid->Process2 Procedure

Figure 1: Decision matrix for selecting the appropriate counterion based on solubility vs. stability requirements.

Module 3: Cosolvent & Surfactant Engineering

If you cannot lower the pH (e.g., cell-based assays sensitive to acidity), you must use a cosolvent system that maintains solubility at neutral pH.[3][1]

The "Golden Triangle" Formulation: For this specific pyrazole-pyrrolidine scaffold, the following mixture provides optimal stability against precipitation:

  • 10% DMSO (Solubilizer)

  • 40% PEG 400 (Cosolvent/Stabilizer)

  • 50% PBS (pH 7.4) (Buffer)

Preparation Protocol:

  • Dissolve pure compound in 100% DMSO to create a 500X Master Stock .[3][1]

  • Add the DMSO stock to pure PEG 400. Vortex until clear.

  • Slowly add the PBS while vortexing.[3][1]

    • Critical Check: Hold the vial up to a light source.[1] If you see "Schlieren" lines (swirling haze) that do not clear, the compound is oiling out.[1] Increase PEG 400 ratio.

Module 4: Cyclodextrin Complexation (Advanced)

For in vivo (parenteral) applications where DMSO is toxic, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[3] The pyrazole ring fits snugly into the β-CD cavity, shielding the lipophilic region while the hydrophilic exterior interacts with water.[1]

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in 100 mM Citrate Buffer (pH 4.5).

  • Add excess compound solid.[3][1]

  • Shake at 25°C for 24 hours.

  • Filter through a 0.22 µm PVDF filter.[3][1]

  • Result: This typically yields 5–20 mg/mL solubility with excellent stability.[3][1]

Complexation Mechanism:

Complexation cluster_0 Aqueous Media Host HP-β-CD Cavity (Hydrophobic Interior) Complex Inclusion Complex (Soluble) Host->Complex Equilibrium Guest Pyrazole Moiety (Lipophilic) Guest->Host Thermodynamic Driving Force

Figure 2: Schematic of the host-guest interaction stabilizing the pyrazole ring in aqueous media.

Troubleshooting & FAQs

Q1: I made a 10 mM stock in DMSO, but when I dilute it into cell media (RPMI + 10% FBS), it precipitates. A: This is the "Crash-Out" effect.[3][1] The sudden shift from organic solvent to aqueous media causes rapid supersaturation.[1]

  • Fix: Perform an intermediate dilution step.[3][1] Dilute DMSO stock 1:10 into PBS first, check for clarity, then dilute that into media. Alternatively, use the HP-β-CD protocol (Module 4).[3][1]

Q2: The solid turns into a sticky oil when I add water. A: You are observing the "Oiling Out" of the free base. The compound is melting/liquefying due to water uptake (hygroscopicity) but not dissolving.[1]

  • Fix: You must acidify.[3][1] Add 0.1M HCl dropwise until the oil dissolves.[3][1] Do not heat it; heating often promotes irreversible aggregation of oils.[3][1]

Q3: Can I use Phosphate Buffer? A: Use caution. Phosphate anions can form insoluble salts with certain amines if the lattice energy is high, though less likely with this specific structure.[3][1] Citrate or Acetate buffers are safer starting points for solubility screening.[3][1]

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[3][1] (2011).[3][1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[3][1] (The authoritative text on salt selection for secondary amines).

  • Loftsson, T., & Brewster, M. E. (2010).[3][1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[3][1] (Protocol source for Module 4).

  • PubChem Compound Summary. (2024). 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole.[3] National Center for Biotechnology Information.[3][1] (Source for pKa and structural data).

  • Serajuddin, A. T. (2007).[3][1] Salt formation to improve drug solubility.[3][1] Advanced Drug Delivery Reviews, 59(7), 603-616.[3][1] (Mechanistic basis for Module 2).

Sources

Optimization

Technical Support Center: Purification of Polar Pyrazole Amines

Introduction: The "Sticky yet Slippery" Paradox Welcome to the technical support center. If you are working with polar pyrazole amines, you are likely facing a contradictory chromatographic challenge we call the "Sticky...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sticky yet Slippery" Paradox

Welcome to the technical support center. If you are working with polar pyrazole amines, you are likely facing a contradictory chromatographic challenge we call the "Sticky yet Slippery" paradox:

  • Slippery (Low Retention): Due to the high polarity of the pyrazole core and amine substituents, these compounds often elute near the void volume (

    
    ) on standard C18 columns.
    
  • Sticky (Peak Tailing): Despite low retention, the basic nitrogen atoms interact aggressively with residual silanols on the silica surface, causing severe peak tailing.

This guide moves beyond generic HPLC advice to provide specific, chemically-grounded protocols for these difficult heterocycles.

Module 1: Method Development Strategy

User Query: I have a new pyrazole amine library. Which mobile phase and column system should I start with?

Scientist Response: For polar basic amines, the "Standard Acidic Gradient" (Formic Acid/C18) often fails. You must choose between High pH (deprotonation) or Strong Ion Pairing (acidic retention).

The Decision Matrix

The following workflow illustrates the logical path for selecting your purification conditions based on your downstream requirements (MS compatibility vs. UV only).

MethodSelection Start START: Pyrazole Amine Sample MS_Check Is Mass Spec (MS) Required? Start->MS_Check High_pH_Route STRATEGY A: High pH (pH 10-11) (Deprotonation) MS_Check->High_pH_Route Preferred Low_pH_Route STRATEGY B: Acidic Ion Pairing (Charge Neutralization) MS_Check->Low_pH_Route If High pH fails Col_Hybrid Column: Hybrid Silica (e.g., BEH, Gemini) *Must be pH stable* High_pH_Route->Col_Hybrid MP_High Mobile Phase: 10mM NH4HCO3 or 0.1% NH4OH Col_Hybrid->MP_High Result_High Result: Neutral Amine = High Retention Excellent Peak Shape MP_High->Result_High MS_Yes MS Compatible Acid Low_pH_Route->MS_Yes MS_No Non-MS Acid (UV Only) Low_pH_Route->MS_No Acid_TFA 0.1% TFA (Trifluoroacetic Acid) *Suppresses MS Signal* MS_Yes->Acid_TFA Strong Pairing (Signal Loss) Acid_FA 0.1% Formic Acid *Often causes tailing* MS_Yes->Acid_FA Weak Pairing MS_No->Acid_TFA Acid_HFBA 0.1% HFBA (Heptafluorobutyric Acid) *For Extreme Polarity* MS_No->Acid_HFBA

Caption: Decision tree for selecting mobile phase pH and modifiers based on detection requirements and compound basicity.

Module 2: Troubleshooting Retention (The "Void Volume" Issue)

User Query: My compound elutes at 0.8 minutes (dead time) even at 5% organic. How do I make it stick?

Scientist Response: This is "Slippery" behavior. The pyrazole is fully protonated (ionized) at acidic pH, making it extremely water-soluble. To increase retention (


), you must increase the hydrophobicity of the analyte-stationary phase complex.
Protocol A: The "High pH" Switch (Recommended)

By raising the pH to 10.5 (above the pKa of the amine), you suppress ionization. The neutral molecule is significantly more hydrophobic and will retain on a C18 column.

  • Column: Waters XBridge BEH C18 or Phenomenex Gemini NX (High pH stable).

  • Buffer: 10 mM Ammonium Bicarbonate adjusted to pH 10 with Ammonium Hydroxide.

  • Warning: Do not use standard silica columns; they dissolve above pH 8.

Protocol B: Perfluorinated Ion Pairing (If Low pH is required)

If you must run at low pH, standard Formic Acid is too weak to act as a hydrophobic ion pair. You need "sticky" counter-ions.

Table 1: Ion Pairing Agents for Polar Amines

AgentAcidityHydrophobicityMS CompatibilityUse Case
Formic Acid WeakLowExcellentGeneral screening; often fails for polar pyrazoles.
TFA StrongModeratePoor (Suppression)Standard for peak shape; moderate retention increase.
DFA StrongModerateFairCompromise between TFA and Formic (Waters IonHance).
HFBA StrongHighVery PoorThe "Sledgehammer." Use for extremely polar amines that elute at void.

Experimental Tip: If using HFBA (Heptafluorobutyric acid), start at 0.05% to minimize baseline drift.

Module 3: Troubleshooting Peak Shape (Tailing)

User Query: I have retention, but the peak looks like a shark fin (severe tailing). Integration is impossible.

Scientist Response: Tailing in pyrazoles is caused by the "Cation Exchange" mechanism. The positively charged amine binds to negatively charged silanols (


) on the silica surface.[1]
The "Silanol Shield" Workflow

TailingFix Problem Problem: Peak Tailing Cause Cause: Silanol Interaction Problem->Cause Solution1 Fix 1: Add TFA (Saturates Silanols) Cause->Solution1 Low pH (MS Poor) Solution2 Fix 2: High pH (Neutralizes Silanols) Cause->Solution2 High pH (MS Good) Solution3 Fix 3: TEA Modifier (Competes for Sites) Cause->Solution3 Low pH (Non-MS)

Caption: Three mechanisms to suppress silanol interactions and improve peak symmetry.

Detailed Protocols
  • The TFA Fix (MS Compatible-ish):

    • Switch from Formic Acid to 0.05% or 0.1% TFA.

    • Why: TFA is a stronger acid (

      
      ) than silanols. It protonates the silanols (making them neutral 
      
      
      
      ) and forms an ion pair with the amine, masking the charge.
  • The TEA Fix (UV Only - "Old School"):

    • Add 0.1% Triethylamine (TEA) to the mobile phase.

    • Why: TEA is a stronger base than your pyrazole. It sacrifices itself, saturating the active silanol sites so your compound can pass through unhindered.

    • Note: Never use TEA with LC-MS; it contaminates the source permanently.

Module 4: Recovery & Isolation FAQs

Q: I purified my compound using TFA, but after drying, it's an oil/gum and the yield is >100%. Why? A: You have isolated the TFA Salt of your amine.

  • The Math: A pyrazole amine with molecular weight 300 isolated with 0.1% TFA will likely form a mono- or di-TFA salt. TFA MW is 114.

    • 
      . Your yield is artificially inflated by ~38%.
      
  • The Fix:

    • Free-Basing: Dissolve the gum in Ethyl Acetate and wash with Saturated Sodium Bicarbonate (

      
      ). Dry organic layer and evaporate.
      
    • SCX Cartridge: Load the sample onto a Strong Cation Exchange (SCX) cartridge. Wash with Methanol (removes TFA). Elute with

      
       in Methanol (releases free base).
      

Q: My compound precipitates in the fraction collector. A: This is common with "High pH" runs.

  • Mechanism: Pyrazoles are often less soluble in their neutral state (High pH) than their charged state. As the acetonitrile evaporates from the collection tube, the water content rises, and the neutral organic precipitates.

  • Prevention: Pre-load fraction tubes with a small amount of Formic Acid. As the high pH fraction drips in, it immediately acidifies/protonates the amine, keeping it soluble.

References

  • Waters Corporation. Effect of Mobile Phase Additives on Peptide Retention (TFA vs Formic vs DFA). [Link]

  • Phenomenex. High pH Stability and Basic Analytes (Gemini/Evo Technology). [Link]

  • Restek Corporation. Aqueous C18 Columns for Polar Compounds (Dewetting). [Link]

  • Agilent Technologies. Controlling pH During Method Development (Silanol Activity). [Link]

  • Chromatography Forum. Discussion on TFA vs Formic Acid for Basic Amines. [Link]

Sources

Troubleshooting

Preventing N-oxidation of pyrrolidine during synthesis

A Guide to Preventing and Troubleshooting N-Oxidation Welcome to the Technical Support Center for Pyrrolidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to addres...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting N-Oxidation

Welcome to the Technical Support Center for Pyrrolidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to address the common and often frustrating issue of N-oxidation during synthetic procedures involving the pyrrolidine moiety. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to overcome this synthetic hurdle.

Frequently Asked Questions (FAQs)

Q1: What is N-oxidation of pyrrolidine, and why is it a problem in my synthesis?

A: N-oxidation is the formation of a pyrrolidine N-oxide, where the nitrogen atom of the pyrrolidine ring is oxidized to form an N-O bond. This is a common side reaction when working with pyrrolidines, especially in the presence of oxidizing agents.

Why it's a problem:

  • Reduced Yield: Formation of the N-oxide consumes your starting material, leading to a lower yield of the desired product.

  • Purification Challenges: The N-oxide is often a polar compound, which can complicate purification, leading to product loss during chromatography or extraction.

  • Altered Reactivity: The N-oxide has different chemical properties than the parent pyrrolidine, which can interfere with subsequent reaction steps.

Q2: I'm observing a significant amount of N-oxide formation in my reaction. What are the most likely causes?

A: Several factors can contribute to unwanted N-oxidation. The most common culprits include:

  • Choice of Oxidant: Strong oxidizing agents are prime candidates for causing N-oxidation.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can increase the likelihood of N-oxide formation.

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can act as an oxidant, especially in the presence of metal catalysts.[1]

  • Substrate Sensitivity: The electronic properties of your specific pyrrolidine derivative can influence its susceptibility to oxidation.

Q3: How can I prevent N-oxidation from occurring in the first place?

A: Proactive prevention is the most effective strategy. Consider the following approaches:

  • Nitrogen Protection: The most robust method is to protect the pyrrolidine nitrogen with a suitable protecting group. This masks the lone pair of electrons on the nitrogen, making it less susceptible to oxidation.

  • Careful Selection of Reagents: Opt for milder and more selective oxidizing agents whenever possible.

  • Control of Reaction Conditions: Running reactions at lower temperatures and for shorter durations can minimize side reactions.

  • Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation by dissolved oxygen.

  • Use of Antioxidants: In some cases, the addition of an antioxidant or a free radical scavenger can inhibit oxidation pathways.[2]

Troubleshooting Guides

Problem 1: Significant N-Oxide Formation During an Oxidation Reaction

You are attempting to oxidize a side chain on a pyrrolidine-containing molecule, but are isolating a large amount of the corresponding N-oxide.

Root Cause Analysis & Solution Workflow

dot graph TD { A[Start: N-Oxide Formation] --> B{Is the Pyrrolidine N protected?}; B -->|No| C[Protect the Nitrogen]; B -->|Yes| D{What type of oxidant is being used?}; C --> E[Select a suitable protecting group (e.g., Boc, Cbz, Ts)]; E --> F[Perform protection reaction]; F --> G[Proceed with oxidation]; D -->|Strong/Non-selective| H[Switch to a Milder/Selective Oxidant]; H --> I[Screen alternative oxidants (e.g., DMP, Swern, TEMPO-based)]; I --> G; D -->|Mild/Selective| J{Are reaction conditions optimized?}; J -->|No| K[Optimize Temperature and Time]; K --> L[Run reaction at lower temp; monitor closely by TLC/LC-MS]; L --> G; J -->|Yes| M{Is the reaction run under inert atmosphere?}; M -->|No| N[Degas solvent and use N2/Ar atmosphere]; N --> G; M -->|Yes| O[Consider alternative synthetic route]; G --> P[End: Desired Product]; } dot Caption: Troubleshooting workflow for N-oxidation during an oxidation reaction.

Detailed Troubleshooting Steps:
  • Protect the Pyrrolidine Nitrogen: This is the most direct and often most effective solution. The choice of protecting group is critical and depends on the overall synthetic route and the conditions required for subsequent steps.

    Protecting GroupAbbreviationCommon Protection ConditionsCommon Deprotection ConditionsKey Considerations
    tert-ButoxycarbonylBocBoc₂O, base (e.g., Et₃N, DMAP), CH₂Cl₂Strong acid (e.g., TFA, HCl)Acid-labile; stable to many other conditions.
    BenzyloxycarbonylCbzCbz-Cl, base (e.g., NaHCO₃), H₂O/dioxaneHydrogenolysis (H₂, Pd/C)Removable under neutral conditions.
    TosylTsTsCl, base (e.g., pyridine)Harsh conditions (e.g., Na/NH₃); can be difficult to remove.[3]Very stable; activates adjacent protons.
    2-(Trimethylsilyl)ethanesulfonylSESSES-Cl, baseFluoride source (e.g., TBAF, HF)[3]Can be cleaved under conditions that leave other groups intact.[3]
  • Select a Milder Oxidizing Agent: If nitrogen protection is not feasible or desirable, consider replacing harsh oxidants (e.g., KMnO₄, CrO₃) with more selective alternatives.

    • Dess-Martin Periodinane (DMP): Effective for the oxidation of alcohols to aldehydes or ketones under mild, neutral conditions.

    • Swern Oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride with DMSO, followed by a hindered base. It is performed at low temperatures, minimizing side reactions.

    • TEMPO-mediated Oxidation: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a radical that can be used as a catalyst with a stoichiometric co-oxidant (e.g., bleach, PhI(OAc)₂) for the selective oxidation of primary and secondary alcohols.

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature can significantly reduce the rate of N-oxidation.[4]

    • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid unnecessarily long reaction times.

  • Implement an Inert Atmosphere:

    • Degassing Solvents: Remove dissolved oxygen from your solvents by sparging with an inert gas (nitrogen or argon) or by using the freeze-pump-thaw method.

    • Running Under Inert Gas: Maintain a positive pressure of nitrogen or argon in the reaction flask throughout the experiment.

Problem 2: N-Oxide Formation During a Non-Oxidative Step (e.g., Hydrolysis, Salt Formation)

Even in reactions that do not explicitly use an oxidizing agent, N-oxidation can occur, often due to air oxidation.[5]

Troubleshooting Protocol: Minimizing Air Oxidation

dot graph TD { A[Start: N-Oxide Formation in Non-Oxidative Step] --> B{Is the reaction mixture exposed to air?}; B -->|Yes| C[Implement Inert Atmosphere Techniques]; C --> D[Degas solvents and reagents]; D --> E[Run reaction under N2 or Ar]; E --> F{Is the pyrrolidine derivative particularly electron-rich?}; F -->|Yes| G[Consider temporary protonation]; G --> H[Add a non-nucleophilic acid (e.g., TFA) if compatible]; H --> I[Proceed with reaction]; F -->|No| I; B -->|No| J{Are there any potential catalytic oxidants present?}; J -->|Yes| K[Identify and remove trace metal impurities]; K --> I; J -->|No| L[Consider use of an antioxidant]; L --> M[Screen compatible antioxidants (e.g., BHT, DTT)]; M --> I; I --> N[End: Minimized N-Oxidation]; } dot Caption: Protocol for minimizing air-induced N-oxidation.

Detailed Strategies:
  • Strict Exclusion of Oxygen: As with oxidative reactions, the rigorous exclusion of air is paramount. Ensure all solvents and liquid reagents are thoroughly degassed.

  • Temporary Protonation: If your reaction conditions are compatible with an acidic environment, protonating the pyrrolidine nitrogen can prevent its oxidation.[5]

    • Procedure: Add a stoichiometric equivalent of a non-nucleophilic acid, such as trifluoroacetic acid (TFA), to your reaction mixture before proceeding. This protonates the nitrogen, making its lone pair unavailable for oxidation.

    • Caution: This approach is only suitable if your starting materials and desired product are stable to acid and if the protonated form of the pyrrolidine does not interfere with the intended reaction.

  • Use of Antioxidants: For particularly sensitive substrates, adding a small amount of an antioxidant can be beneficial.

    • Butylated hydroxytoluene (BHT): A common radical scavenger.

    • Dithiothreitol (DTT): Can be effective in preventing oxidation.[5]

    • Important: Always run a small-scale test reaction to ensure the antioxidant does not interfere with your desired transformation.

Problem 3: The Pyrrolidine Nitrogen is Unavoidably Exposed and Prone to Oxidation

In some synthetic sequences, protecting the pyrrolidine nitrogen is not a viable option.

Alternative Synthetic Strategies:
  • Late-Stage Introduction of the Pyrrolidine Moiety: If possible, redesign your synthesis to introduce the pyrrolidine ring at a later stage, after any harsh oxidative steps have been completed.

  • Reductive Amination Routes: Consider forming the pyrrolidine ring via reductive amination, which typically employs reducing agents and is less likely to cause N-oxidation.

  • Cycloaddition Reactions: 1,3-dipolar cycloadditions of azomethine ylides with alkenes can be a powerful method for constructing the pyrrolidine ring under mild conditions.[6]

Experimental Protocols

Protocol 1: Boc Protection of a Pyrrolidine Derivative

This protocol provides a general procedure for the protection of a pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group.

Materials:

  • Pyrrolidine derivative (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv)

  • Triethylamine (Et₃N, 1.5 equiv) or 4-(Dimethylamino)pyridine (DMAP, 0.1 equiv)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the pyrrolidine derivative in CH₂Cl₂ in a round-bottom flask.

  • Add triethylamine (or DMAP).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of Boc₂O in CH₂Cl₂ to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude N-Boc protected pyrrolidine.

  • Purify by column chromatography on silica gel if necessary.

Protocol 2: Reduction of a Pyrrolidine N-Oxide

If N-oxide formation is unavoidable, it can often be reduced back to the parent pyrrolidine.

Materials:

  • Pyrrolidine N-oxide (1.0 equiv)

  • Ammonium formate (HCOONH₄, 5-10 equiv)

  • 10% Palladium on carbon (Pd/C, 10 mol%)

  • Methanol (MeOH)

Procedure:

  • In a round-bottom flask, dissolve the pyrrolidine N-oxide in methanol.

  • Carefully add the 10% Pd/C catalyst.

  • Add ammonium formate to the mixture.

  • Stir the reaction at room temperature or gently heat to reflux, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The residue can be partitioned between an organic solvent (e.g., EtOAc) and water, and the organic layer washed, dried, and concentrated to provide the reduced pyrrolidine.

This procedure is adapted from a method for the reduction of pyridine N-oxides, which can be applicable to other amine N-oxides.[7]

References

  • Gaucher, A., et al. (2007). 2-Trimethylsilylethanesulfonyl (SES) versus Tosyl (Ts) Protecting Group in the Preparation of Nitrogen-Containing Five-Membered Rings. A Novel Route for the Synthesis of Substituted Pyrrolines and Pyrrolidines. The Journal of Organic Chemistry. Available from: [Link]

  • Chen, J., et al. (2022). Mitigation Methods for Piperazine Oxidation in Post-Combustion Carbon Capture. The University of Texas at Austin. Available from: [Link]

  • Lubell, W. D., & Rapoport, H. (1990). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. Accounts of Chemical Research. Available from: [Link]

  • Deprez, N. R., et al. (2021). Selective Electrochemical Oxidation of Functionalized Pyrrolidines. Organic Letters. Available from: [Link]

  • Organic Chemistry Portal. (2021). Selective Electrochemical Oxidation of Functionalized Pyrrolidines. Available from: [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]

  • Kim, J., et al. (2024). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society. Available from: [Link]

  • Kumar, A., et al. (2021). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Wang, Y., et al. (2024). Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines. RSC Advances. Available from: [Link]

  • Gunanathan, C., & Milstein, D. (2013). Oxidation of Amines and N-Hetarenes. In Science of Synthesis: Water in Organic Synthesis. Available from: [Link]

  • Wang, Y., et al. (2025). Efficient oxidation of hindered amines to nitroxide radicals with hydrogen peroxide over layered double hydroxide. RSC Advances. Available from: [Link]

  • Kim, J., et al. (2024). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. PubMed Central. Available from: [Link]

  • ResearchGate. Protection and subsequent oxidation of pyrrolidine 4a–f. Available from: [Link]

  • Google Patents. (2012). Inhibition of amine oxidation.
  • Gonzalez, C., et al. (1983). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. Canadian Journal of Chemistry. Available from: [Link]

  • El-Harfi, J., & El-Guesmi, N. (2021). Protocols for the Catalytic Oxidation of Primary Amines to Imines. SciSpace. Available from: [Link]

  • Organic Chemistry Portal. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. Available from: [Link]

  • ResearchGate. (2025). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. Available from: [Link]

  • ResearchGate. (2013). Is there any antioxidant to avoid the formation of N-Oxide? Available from: [Link]

  • Canadian Science Publishing. (1983). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. Available from: [Link]

  • Iester, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available from: [Link]

  • Liu, J., et al. (2016). A domino reaction for the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes promoted by a four-component catalytic system under aerobic conditions. Chemical Communications. Available from: [Link]

  • Organic Syntheses. pyridine-n-oxide. Available from: [Link]

  • Organic Chemistry Portal. (2005). Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Workup for Water-Soluble Pyrazole Derivatives

Case ID: PYR-WQ-9021 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-WQ-9021 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Welcome to the Technical Support Center. You are likely here because your pyrazole derivative—despite showing conversion by LCMS—has "disappeared" into the aqueous phase during workup, or isolated as a salt-contaminated oil.

Pyrazoles are notoriously difficult to isolate due to two intrinsic properties:

  • Amphoteric Nature: They possess both a pyridine-like nitrogen (H-bond acceptor, basic) and a pyrrole-like nitrogen (H-bond donor, acidic).

  • High Polarity: The dipole moment and capacity for hydrogen bonding often render substituted pyrazoles more soluble in water than in standard organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc).

This guide replaces standard "brute force" evaporation with targeted physicochemical extraction strategies.

Module 1: Troubleshooting Partitioning Failures
Ticket #01: "My product stays in the aqueous layer during standard extraction."

Diagnosis: Standard extraction relies on the Nernst Distribution Law, where the partition coefficient (


) favors the organic phase. For polar pyrazoles, the 

for DCM/Water is often

. You are fighting thermodynamics.

The Solution: The Salting-Out (Hofmeister) Effect You must disrupt the hydration shell surrounding the pyrazole molecule. Adding electrolytes increases the surface tension of water and decreases the solubility of non-electrolytes ("salting out").

Protocol A: Enhanced Salting-Out Extraction Do not use standard Brine (NaCl). It is often insufficient for highly polar heterocycles.

  • Select the Salt: Use Ammonium Sulfate

    
      or Potassium Carbonate 
    
    
    
    . These ions are higher on the Hofmeister series, possessing higher charge density to "steal" water molecules from the pyrazole [1].
  • Saturation: Add solid salt to the aqueous phase until saturation (solid persists).

  • Solvent Switch: Replace DCM with n-Butanol or a 3:1 mixture of Chloroform/Isopropanol .

    • Why: n-Butanol has a higher dielectric constant than DCM, allowing it to solvate polar species, yet it forms a bilayer with salt-saturated water.

Salt Agent"Salting-Out" StrengthRecommended pH RangeNotes

High4.0 - 8.0Best general-purpose; avoid with strong bases.

Low/Medium0 - 14Often insufficient for pyrazoles.

Very High> 9.0Caution: Will deprotonate acidic pyrazoles (

), keeping them in water.
Ticket #02: "I extracted with n-Butanol, but the recovery is still low."

Diagnosis: You are likely extracting the charged species. Pyrazoles are amphoteric.

  • Acidic pH: The pyridine-like nitrogen is protonated (

    
    ), making it ionic and water-soluble.
    
  • Basic pH: If an electron-withdrawing group is present, the pyrrole-like NH can be deprotonated (

    
    ), also making it ionic.
    

The Solution: Isoelectric Point Targeting You must adjust the aqueous phase to the pH where the molecule is neutral (uncharged).

Protocol B: pH Titration Workup

  • Determine

    
    :  Unsubstituted pyrazole has a 
    
    
    
    (conjugate acid) and
    
    
    (NH acid) [2].
    • Rule of Thumb: Aim for pH 6.0–8.0 for simple pyrazoles.

    • Amino-pyrazoles: If you have an amine side chain, the isoelectric point may be higher (pH 9–10).

  • Titration: Cool the aqueous layer to 0°C. Slowly adjust pH using 2M HCl or Sat.

    
     while monitoring with a pH meter.
    
  • Observation: Watch for cloudiness. This "oiling out" point represents maximum hydrophobicity. Extract immediately at this pH.

Module 2: Advanced Isolation (When Extraction Fails)
Ticket #03: "The product is too polar for any solvent. It's an oil in water."

Diagnosis: When


, liquid-liquid extraction is inefficient and wasteful. You need Solid Phase Extraction (SPE) using synthetic adsorbents.

The Solution: Diaion™ HP-20 / SP-207 These are porous styrene-divinylbenzene resins. They adsorb organic molecules from water via van der Waals forces (hydrophobic interaction) but exclude inorganic salts [3].

Protocol C: Desalting and Isolation via HP-20 This is the "Gold Standard" for water-soluble heterocycles.

  • Activation:

    • Swell Diaion HP-20 beads in Methanol for 30 mins.

    • Decant and rinse with Deionized Water (3x) to remove methanol.

  • Loading:

    • Dissolve your crude reaction mixture in the minimum volume of water.

    • Add the wet resin to the flask and stir gently for 1 hour (Batch mode) or pack into a glass column.

  • Washing (Critical Step):

    • Wash the resin with 100% Water .

    • Result: Inorganic salts (NaCl, catalysts) wash away. The pyrazole stays stuck to the beads.

  • Elution:

    • Elute with Methanol or Acetone .

    • The pyrazole will release into the organic solvent.

  • Finish: Evaporate the methanol to yield salt-free product.

Decision Logic & Workflows

The following diagram illustrates the decision process for selecting the correct workup based on your compound's behavior.

WorkupLogic Start Reaction Complete (Aqueous Mixture) CheckpH Check pH vs. pKa (Is it charged?) Start->CheckpH AdjustpH Adjust to Neutral Form (pH 6-8 usually) CheckpH->AdjustpH Yes (Ionic) SolubilityCheck Is it precipitating? CheckpH->SolubilityCheck No (Neutral) AdjustpH->SolubilityCheck Filter Filter Solid (Wash with cold water) SolubilityCheck->Filter Yes SaltOut Attempt Salting Out ((NH4)2SO4 + n-BuOH) SolubilityCheck->SaltOut No (Soluble) ExtractCheck Did it extract? SaltOut->ExtractCheck Evap Evaporate Organic Layer ExtractCheck->Evap Yes Resin Diaion HP-20 Adsorption (Solid Phase Extraction) ExtractCheck->Resin No (Too Polar) WashElute 1. Wash (H2O) 2. Elute (MeOH) Resin->WashElute Final Pure Salt-Free Product WashElute->Final

Figure 1: Decision matrix for isolating water-soluble pyrazoles. Blue nodes indicate decision points; Green indicates success; Red indicates advanced resin techniques.

Frequently Asked Questions (FAQ)

Q: Can I use Silica Gel chromatography for these compounds? A: Generally, no. Highly polar pyrazoles often streak or bind irreversibly to normal phase silica. If you must use chromatography, use C18 Reverse Phase silica or Amine-functionalized silica (to prevent interaction with acidic silanols) [4].

Q: My product is an oil after n-Butanol extraction. How do I remove the solvent? A: n-Butanol has a high boiling point (117°C).

  • Add water to the n-Butanol extract (forming an azeotrope).

  • Evaporate on a rotary evaporator. The azeotrope boils lower (approx 92°C).

  • Alternatively, use a lyophilizer (freeze-dryer) if the solvent is mostly water/t-butanol.

Q: How do I remove the salt if I didn't use resin? A: If you have a solid contaminated with salt:

  • Trituration: Stir the solid in dry Ethanol or THF .

  • Inorganic salts (NaCl, Na2SO4) are generally insoluble in dry organic solvents, while the organic pyrazole will dissolve.

  • Filter off the white salt solid and evaporate the filtrate.

References
  • Hyde, A. M., et al. (2017). "General Principles and Strategies for Salting-Out Informed by the Hofmeister Series." Organic Process Research & Development. Link

  • Marín-Luna, M., et al. (2019). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." NIH National Library of Medicine. Link

  • Mitsubishi Chemical. (2025).[1][2][3][4] "Diaion™ HP20 Synthetic Adsorbent Resin Protocols." ThermoFisher Scientific Product Guide. Link

  • Atkinson, B., et al. (2021). "The isolation of water-soluble natural products – challenges, strategies and perspectives." Natural Product Reports. Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole

Topic: 1H NMR Spectrum Analysis of 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole Content Type: Publish Comparison Guide Optimizing Structural Elucidation and Regioisomer Differentiation Executive Summary This guide prov...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole Content Type: Publish Comparison Guide

Optimizing Structural Elucidation and Regioisomer Differentiation

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum for 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole , a critical scaffold in the development of JAK inhibitors and GPCR ligands.

In drug discovery, this fragment presents two specific analytical challenges:

  • Regiochemistry: Confirming the 1,4-substitution pattern versus the thermodynamically possible 1,3- or 1,5-isomers formed during synthesis.

  • Aliphatic Complexity: Resolving the chiral pyrrolidine ring protons which often exhibit second-order effects.

This document compares the spectral performance of this molecule in CDCl₃ vs. DMSO-d₆ and outlines the definitive NOE (Nuclear Overhauser Effect) protocols required to validate the structure against its isomers.

Strategic Overview: The Molecule

The molecule consists of an aromatic pyrazole ring linked via a methylene bridge to a saturated, chiral pyrrolidine ring.

  • Core Scaffold: 1-Methyl-1H-pyrazole.[1]

  • Substituent: Pyrrolidin-3-ylmethyl group at the C4 position.

  • Key Feature: The C3 position of the pyrrolidine creates a chiral center, making the methylene protons of the ring diastereotopic.

Diagram 1: Structural Assignment Logic

The following diagram maps the proton environments to their expected spectral regions.

G Molecule 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole Aromatic Aromatic Region (7.0 - 7.5 ppm) Py-H3 & Py-H5 Molecule->Aromatic Heterocycle Linker Linker Region (2.5 - 2.8 ppm) -CH2- Bridge Molecule->Linker Connection Aliphatic Aliphatic Region (1.4 - 3.0 ppm) Pyrrolidine Ring Molecule->Aliphatic Chiral Ring N_Methyl N-Methyl (~3.8 ppm) Singlet Molecule->N_Methyl N-Subst

Caption: Segmentation of spectral regions based on electronic environments.

Comparative Analysis: Solvent Selection

The choice of solvent drastically alters the resolution of the pyrrolidine ring and the visibility of the exchangeable amine proton.

Comparison Table: CDCl₃ vs. DMSO-d₆
FeatureAlternative A: CDCl₃ Alternative B: DMSO-d₆ Verdict
Aromatic Resolution Excellent. H3 and H5 appear as distinct singlets.Good, but solvent residual peak (2.50 ppm) is far from aromatics.CDCl₃ is superior for clean integration of aromatics.
Exchangeable Protons (NH) Often invisible or extremely broad due to rapid exchange.Visible as a broad singlet (~2.0–4.0 ppm) or sharp if dry.DMSO-d₆ is required if NH quantification is needed.
Pyrrolidine Resolution Good separation of multiplets.Higher viscosity causes slight line broadening; water peak (~3.3 ppm) often obscures signals.CDCl₃ is preferred for coupling constant analysis.
Solubility Moderate (free base).Excellent (free base and HCl salts).DMSO-d₆ is safer for salts; CDCl₃ for free bases.

Recommendation: Use CDCl₃ for routine structural confirmation of the free base. Use DMSO-d₆ only if the sample is a salt (e.g., HCl) or if you need to prove the presence of the NH proton.

Detailed Spectral Assignment (in CDCl₃)
A. Aromatic Region (The Pyrazole)
  • Py-H3 (Singlet, ~7.35 ppm): Deshielded by the adjacent nitrogen (N2).

  • Py-H5 (Singlet, ~7.20 ppm): Slightly more shielded than H3.

  • Differentiation: In 1,4-substituted pyrazoles, H3 and H5 are singlets because they do not couple to each other (4-position is blocked).

B. The N-Methyl Group
  • N-Me (Singlet, ~3.85 ppm): A sharp, diagnostic singlet integrating to 3H. This is the anchor point for NOE studies.

C. The Linker (Methylene Bridge)
  • -CH₂- (Doublet, ~2.60 ppm, J ≈ 7 Hz): Connects the aromatic ring to the chiral pyrrolidine C3. It appears as a doublet due to coupling with the single proton at the chiral center (Pyr-H3).

D. The Pyrrolidine Ring (Chiral Complexity)

Due to the chiral center at C3, the protons on C2, C4, and C5 are diastereotopic.

  • Pyr-H3 (Multiplet, ~2.3 - 2.5 ppm): The methine proton at the chiral center.

  • Pyr-H2a/H2b & Pyr-H5a/H5b (Multiplets, 2.8 - 3.1 ppm): Protons adjacent to the amine nitrogen are deshielded.

  • Pyr-H4a/H4b (Multiplets, 1.4 - 2.0 ppm): The most shielded protons in the ring.

Performance Comparison: Isomer Differentiation

The most critical "performance" metric of this analysis is distinguishing the target 1,4-isomer from the 1,3-isomer or 1,5-isomer (common byproducts).

The Regioisomer Challenge

Synthesis typically involves alkylation of 4-substituted pyrazoles. This can occur at N1 or N2, leading to mixtures.

  • Target (1,4-isomer): Symmetric substitution relative to nitrogens.

  • Alternative (1,3-isomer): Asymmetric; H4 and H5 would show coupling (

    
     Hz).
    
  • Alternative (1,5-isomer): Steric crowding between N-Me and the C5-substituent.

Protocol: NOE (Nuclear Overhauser Effect) Validation

To certify the structure, you must perform a 1D NOE difference experiment or 2D NOESY.

Workflow Logic:

  • Irradiate the N-Methyl signal (~3.85 ppm).

  • Observe enhancement in the aromatic region.

Diagram 2: Isomer Determination Logic Tree

NOE_Logic Start Irradiate N-Me Signal (3.85 ppm) Observation Observe Aromatic Region Start->Observation Result_A Enhancement of ONE Singlet (Py-H5) Observation->Result_A Strong NOE Result_B Enhancement of LINKER Protons (CH2) Observation->Result_B Strong NOE Result_C Enhancement of TWO Singlets (H3 and H5) Observation->Result_C Weak/Mixed Conclusion_14 CONFIRMED: 1,4-Isomer (N-Me is close to H5 only) Result_A->Conclusion_14 Conclusion_15 CONFIRMED: 1,5-Isomer (N-Me is close to Linker) Result_B->Conclusion_15 Conclusion_Mix Mixture of Isomers Result_C->Conclusion_Mix

Caption: Decision tree for confirming regiochemistry via NOE spectroscopy.

Experimental Protocol
Materials
  • Sample: 5–10 mg of 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole.

  • Solvent: 0.6 mL CDCl₃ (99.8% D) + 0.03% TMS (Tetramethylsilane).

  • Tube: 5mm precision NMR tube.

Methodology
  • Preparation: Dissolve the sample in CDCl₃. Ensure the solution is clear; filter through a cotton plug if any suspension remains (suspended solids cause line broadening).

  • Acquisition (Standard 1H):

    • Pulse angle: 30°.

    • Relaxation delay (D1): 1.0 s (sufficient for qualitative, increase to 5.0 s for qNMR).

    • Scans: 16 (usually sufficient due to the N-Me singlet intensity).

  • Acquisition (NOESY 1D):

    • Select the N-Me peak (~3.85 ppm) for selective irradiation.

    • Mixing time: 500 ms.

  • Processing:

    • Reference TMS to 0.00 ppm.

    • Apply exponential multiplication (LB = 0.3 Hz) for resolution.

References
  • Elguero, J., et al. (2012). Regiochemistry of N-alkylation of pyrazoles. Journal of Organic Chemistry.[2]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Reich, H. J. (2024). Structure Determination Using NMR: Pyrazoles and Imidazoles. University of Wisconsin-Madison Chemistry Department.

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[3] (Standard reference for chemical shift additivity rules).

Sources

Comparative

A Senior Application Scientist's Guide to the Binding Affinity of Pyrazole Derivatives for Histamine H3 Receptors

This guide provides an in-depth comparison of pyrazole derivatives as potent and selective ligands for the histamine H3 receptor (H3R). We will explore the critical structure-activity relationships that govern their bind...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of pyrazole derivatives as potent and selective ligands for the histamine H3 receptor (H3R). We will explore the critical structure-activity relationships that govern their binding affinity, present comparative experimental data, and provide a detailed protocol for accurately determining these binding characteristics in a laboratory setting. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of H3R-targeted therapeutics.

The Histamine H3 Receptor: A Key Neuromodulatory Target

The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1] It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[1][2] Furthermore, it functions as a heteroreceptor on other non-histaminergic neurons, modulating the release of crucial neurotransmitters such as acetylcholine, dopamine, and glutamate.[1][2] This dual role positions the H3R as a critical regulator of the sleep-wake cycle, cognition, and memory. Consequently, H3R antagonists and inverse agonists are being actively investigated for their therapeutic potential in treating neurological and psychiatric disorders, including Alzheimer's disease, narcolepsy, and attention deficit hyperactivity disorder (ADHD).[1]

Early H3R antagonists were based on an imidazole scaffold, mirroring the structure of the endogenous ligand, histamine. However, these compounds often faced challenges with poor blood-brain barrier penetration and significant inhibition of cytochrome P450 (CYP) enzymes, leading to undesirable drug-drug interactions.[1] This necessitated the development of non-imidazole antagonists, among which pyrazole derivatives have emerged as a highly promising class, offering improved pharmacokinetic profiles and reduced off-target effects.[3]

Histamine H3 Receptor Signaling Pathway

The H3R primarily couples to the inhibitory G-protein, Gi/o. Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is fundamental to its role in modulating neurotransmitter release.

H3R Signaling Pathway cluster_presynaptic Presynaptic Terminal H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Vesicle Neurotransmitter Vesicle cAMP->Vesicle Release ↓ Neurotransmitter Release Vesicle->Release Modulation Histamine Histamine (Agonist) Histamine->H3R Binds

Caption: Canonical signaling pathway of the histamine H3 receptor.

Structure-Activity Relationships (SAR) of Pyrazole Derivatives

The pyrazole scaffold has proven to be a versatile platform for designing potent H3R antagonists. The core structure allows for substitutions at multiple positions, enabling fine-tuning of affinity, selectivity, and pharmacokinetic properties. While extensive proprietary research exists, published studies reveal several key SAR trends.

Generally, potent pyrazole-based H3R antagonists feature a central pyrazole ring with key substituents. Structure-activity studies have shown that specific substitutions are required for high-affinity binding. For example, in a series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives, substitutions on the phenyl rings were found to be critical for inhibitory activity against certain enzymes, a principle that extends to receptor binding.[4] For cannabinoid receptors, another GPCR target, specific substitutions on the pyrazole ring, such as a para-substituted phenyl ring at the 5-position and a carboxamido group at the 3-position, were essential for high antagonistic activity.[5] These findings, while on different targets, highlight the chemical tractability of the pyrazole core for achieving high-affinity interactions within receptor binding pockets. The key to H3R affinity often lies in mimicking the interactions of imidazole-based ligands without the associated liabilities.

Comparative Analysis of Binding Affinities

The binding affinity of a compound for its target receptor is a primary determinant of its potency. This is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. A lower Kᵢ value indicates a higher binding affinity.

The table below summarizes the binding affinities of selected non-imidazole H3R antagonists, including pyrazole-related structures, to the human histamine H3 receptor.

Compound Class/NameStructure TypeKᵢ (nM) for human H₃RSource
Compound 17 m-methoxyphenyl derivative518[2]
AR71 Phenylprop-2-en-1-one derivative24[6]
FUB 836 p-phenoxypropyl derivativeHigh Affinity (Specific Kᵢ not stated)[7]
Various Novel Antagonists Propyl/Butyl chain derivatives2.1 - 27.5 (calculated from pKᵢ 7.56-8.68)[8]
Cyclopentylpropanoate Derivative Ester derivative~3.2 (calculated from -log Kᵢ = 8.5)[9]

Note: This table includes a range of non-imidazole compounds to provide context. The Kᵢ values are derived from radioligand binding assays and demonstrate the high affinity achievable with scaffolds that move away from the traditional imidazole core.

Experimental Protocol: Radioligand Competition Binding Assay

To ensure the trustworthiness and reproducibility of binding data, a robust and well-validated experimental protocol is essential. The radioligand competition binding assay is the gold standard for determining the affinity of unlabeled compounds for a target receptor.

Principle: This assay measures the ability of an unlabeled test compound (e.g., a pyrazole derivative) to compete with and displace a radiolabeled ligand ('radioligand') that has a known high affinity for the H3R. The concentration-dependent displacement allows for the calculation of the test compound's inhibitory concentration (IC₅₀), which can then be converted to the inhibition constant (Kᵢ).

Causality Behind Experimental Choices:

  • Receptor Source: Membranes from HEK-293 cells stably expressing the recombinant human H3R are commonly used.[2][10] This provides a consistent and high-density source of the specific receptor target, minimizing interference from other receptor subtypes.

  • Radioligand: [³H]Nα-methylhistamine ([³H]NAMH) is a frequently used radioligand due to its high affinity and selectivity for the H3R.[2][11][12]

  • Separation Method: Rapid vacuum filtration is used to separate the receptor-bound radioligand from the unbound radioligand. This is crucial for stopping the binding reaction at a specific time point and accurately measuring the bound radioactivity.

Step-by-Step Methodology
  • Membrane Preparation:

    • Culture HEK-293 cells stably expressing the human H3R isoform of interest.

    • Harvest the cells and resuspend them in an ice-cold Tris-HCl buffer (50 mM, pH 7.4).[12]

    • Disrupt the cells using sonication or a Dounce homogenizer to release the cell membranes.[11][12]

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it. Determine the total protein concentration using a standard method like the BCA assay.

  • Competition Binding Assay:

    • In a 96-well plate, add the following components in order:

      • Binding Buffer (50 mM Tris-HCl, pH 7.4).

      • A fixed concentration of [³H]NAMH (typically near its Kₑ value, e.g., 2-3 nM).[2][11]

      • Increasing concentrations of the unlabeled test compound (e.g., pyrazole derivative), typically spanning several orders of magnitude (e.g., 10⁻¹¹ M to 10⁻⁵ M).

      • Cell membrane suspension (e.g., 20-40 µg of protein per well).[10]

    • For determining non-specific binding, use a high concentration of a known H3R ligand (e.g., 10 µM clobenpropit or histamine) in a separate set of wells.[11][12]

    • For determining total binding, omit the unlabeled test compound.

  • Incubation and Filtration:

    • Incubate the plate at 25°C for a sufficient duration to reach equilibrium (e.g., 2 hours) with gentle shaking.[11][12]

    • Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. The filter traps the membranes with the bound radioligand.

    • Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification and Data Analysis:

    • Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Plot the specific binding (Total Binding CPM - Non-specific Binding CPM) against the logarithm of the test compound concentration.

    • Fit the resulting data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding).

    • Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation :

      • Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

      • Where [L] is the concentration of the radioligand and Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

Workflow for Radioligand Displacement Assay

Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare hH3R Membranes B1 Combine Reagents in 96-well Plate A1->B1 A2 Prepare Radioligand ([³H]NAMH) A2->B1 A3 Prepare Test Compound (Pyrazole Derivative) A3->B1 B2 Incubate to Reach Equilibrium (e.g., 2h, 25°C) B1->B2 B3 Rapid Vacuum Filtration B2->B3 B4 Wash Filters B3->B4 C1 Scintillation Counting (CPM) B4->C1 C2 Plot CPM vs. [Test Compound] C1->C2 C3 Calculate IC₅₀ C2->C3 C4 Calculate Kᵢ via Cheng-Prusoff C3->C4

Caption: Step-by-step workflow of a radioligand displacement assay.

Conclusion and Future Directions

Pyrazole derivatives represent a significant advancement in the development of histamine H3 receptor antagonists. Their favorable non-imidazole structure allows for the circumvention of key issues associated with earlier ligand classes, such as poor CNS penetration and metabolic liabilities.[1] The high affinities achievable with this scaffold, as demonstrated by low nanomolar Kᵢ values, underscore their potential as therapeutic agents.

The robust and validated radioligand binding assay remains the cornerstone for accurately characterizing the affinity of these novel compounds. By understanding the principles behind the assay design and adhering to meticulous execution, researchers can generate reliable and comparable data to drive drug discovery programs forward. Future work will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of pyrazole leads, with the ultimate goal of developing safe and effective treatments for a range of debilitating neurological disorders.

References

  • Chai, W., Breitenbucher, J. G., Kwok, A., Li, X., Wong, V., Carruthers, N. I., Lovenberg, T. W., Mazur, C., Wilson, S. J., Axe, F. U., & Jones, T. K. (2003). Non-imidazole heterocyclic histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 13(10), 1767–1770. [Link]

  • Stötzer, M., Talke, S., Mahlert, C., Appelt, C., Schilling, K., Schade, D., & Gütschow, M. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 295-312. [Link]

  • Staszewski, M., Kuder, K., Lazewska, D., Latacz, G., Karcz, T., Wiecek, M., Reiner, D., Leśniak, A., Kalinowska-Tłuścik, J., Handzlik, J., Stark, H., & Kieć-Kononowicz, K. (2020). Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties. Molecules, 25(18), 4249. [Link]

  • ResearchGate. (n.d.). histamine h 3 receptor binding data of compounds 2-7. [Link]

  • Stodolak, S., van der Peet, P., Wilde, M., Stichel, J., Leurs, R., & Hoffmann, C. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors, 5(6), 1805–1814. [Link]

  • Bertini, S., Flammini, L., Gado, F., Gesi, M., Lucacchini, A., Manera, C., Martinotti, E., Saccomanni, G., & Testai, L. (2002). H3-receptor antagonists: synthesis and structure-activity relationships of para- and meta-substituted 4(5)-phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles. Journal of Medicinal Chemistry, 45(16), 3463–3471. [Link]

  • Ganellin, C. R., Hosseini, S. K., Khalaf, Y. S., Piripitsi, A., Tertiuk, W., Arrang, J. M., Garbarg, M., Ligneau, X., & Schwartz, J. C. (1995). Structure-activity studies with histamine H3-receptor ligands. Journal de Pharmacie de Belgique, 50(2-3), 179–187. [Link]

  • de Heuvel, E., Bonger, K. M., van Duijl, T., Adami, M., de Graaf, C., Leurs, R., & Vischer, H. F. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]

  • Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(4), 769–776. [Link]

  • Roszkowski, P., Bielenica, A., Szymański, P., Woźniak, E., Kędzierska, E., Orzelska-Górka, J., Herold, F., & Siwek, A. (2023). AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action). International Journal of Molecular Sciences, 24(13), 11139. [Link]

  • Wang, H., Lu, X., Liu, Z., Wang, S., Lee, K., He, G., & Li, Y. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4615–4618. [Link]

  • Schlicker, E., Kathmann, M., Reidemeister, S., Stark, H., & Schunack, W. (1994). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. Naunyn-Schmiedeberg's Archives of Pharmacology, 350(5), 488–495. [Link]

  • Stark, H. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Bioscience (Landmark Edition), 21(5), 908–926. [Link]

  • Wikipedia. (2023). H3 receptor antagonist. [Link]

  • Stark, H., Kathmann, M., Schlicker, E., & Schunack, W. (1996). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Archiv der Pharmazie, 329(8), 345–351. [Link]

Sources

Validation

Crystal Structure Data Guide: 4-Substituted 1-Methyl-1H-Pyrazoles

Executive Summary Context: The 1-methyl-1H-pyrazole scaffold is a cornerstone in medicinal chemistry, serving as a pharmacophore in kinase inhibitors (e.g., Crizotinib precursors) and agrochemicals. Unlike their 1H-unsub...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: The 1-methyl-1H-pyrazole scaffold is a cornerstone in medicinal chemistry, serving as a pharmacophore in kinase inhibitors (e.g., Crizotinib precursors) and agrochemicals. Unlike their 1H-unsubstituted counterparts, 1-methyl derivatives are non-tautomeric, locking the nitrogen lone pair availability and fixing the steric vector of the C4-substituent.

Purpose: This guide objectively compares the solid-state structural determinants of 4-substituted 1-methyl-1H-pyrazoles. We focus on how the electronic nature of the C4-substituent (Electron Withdrawing Group vs. Halogen) dictates crystal packing, shifting supramolecular assembly from hydrogen bonding to dipole alignment and halogen bonding.

Part 1: Structural Determinants & Comparative Analysis

The "Methyl Switch" in Crystal Packing

The most critical structural distinction in this class is the methylation of N1 .

  • 1H-Pyrazoles (Unsubstituted): Dominated by strong intermolecular

    
     hydrogen bonds, often forming catemeric chains or trimers (e.g., 4-nitropyrazole).
    
  • 1-Methyl-Pyrazoles: Methylation removes the primary H-bond donor. The crystal lattice energy is consequently driven by the C4-substituent's character :

    • 4-Nitro: Driven by strong dipole-dipole stacking and

      
      -hole interactions.
      
    • 4-Iodo: Driven by Halogen Bonding (

      
      ) and dispersion forces.
      
Comparative Crystallographic Data

The following table synthesizes structural parameters. Note the bond length alternation in the nitro-derivative due to resonance contributions, contrasting with the heavy-atom effect of the iodo-derivative.

Feature4-Nitro-1-methyl-1H-pyrazole 4-Iodo-1-methyl-1H-pyrazole 1-Methyl-1H-pyrazole (Ref)
Electronic Character Strong EWG (Resonance)Inductive EWG / PolarizableStandard / Neutral
Crystal System Monoclinic / TriclinicOrthorhombic / MonoclinicLiquid at RT (MP ~ -6°C)
Space Group

or

Typically

N/A
N1—N2 Bond Length ~1.35 - 1.36 Å (Shortened)~1.36 Å~1.36 Å
C4—Substituent Bond 1.43 Å (

)
2.08 Å (

)
1.08 Å (

)
Ring Planarity Strictly Planar (Max deviation <0.02 Å)PlanarPlanar
Primary Interaction Dipole Stacking (Antiparallel)Halogen Bonding (

)
Van der Waals
Melting Point 90–92 °CSolid (Low melting)Liquid

Technical Insight: In 4-nitro derivatives, the nitro group is typically coplanar with the pyrazole ring (torsion angle


) to maximize conjugation, reducing the N1-N2 bond length slightly compared to non-conjugated analogs. In 4-iodo derivatives, the iodine atom acts as a Lewis acid (

-hole), often directing towards the N2 lone pair of a neighboring molecule.

Part 2: Experimental Protocols (Self-Validating)

Synthesis & Purification Workflow

Before attempting crystallization, purity must be


 to avoid defect-induced nucleation failures.

Protocol: Iodination of 1-Methylpyrazole (Scale: 10 mmol)

  • Reagents: Dissolve 1-methylpyrazole (1.0 eq) in Acetonitrile (ACN). Add N-Iodosuccinimide (NIS, 1.1 eq).

  • Reaction: Stir at Reflux (

    
    C) for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).
    
    • Validation: Disappearance of starting material (

      
      ) and appearance of product (
      
      
      
      ).
  • Workup: Remove solvent in vacuo. Dissolve residue in DCM. Wash with 10%

    
     (removes oxidative impurities) then Brine.
    
  • Purification: Silica gel column chromatography (Gradient 0-20% EtOAc in Hexane).

  • Check:

    
     NMR (CDCl3). 4-Iodo peak appears as a singlet ~7.4-7.5 ppm (deshielded).
    
Crystallization Strategy: Vapor Diffusion

Direct evaporation often yields amorphous powders for these derivatives. Vapor diffusion is the preferred method for X-ray quality single crystals.

Step-by-Step:

  • Inner Vial: Dissolve 20 mg of the 4-substituted pyrazole in 1.5 mL of a "Good Solvent" (Dichloromethane or Acetone). Filter through a 0.45

    
     PTFE syringe filter into a small 4 mL vial.
    
  • Outer Vessel: Place the small vial (uncapped) inside a larger 20 mL jar.

  • Precipitant: Carefully add 5-8 mL of "Bad Solvent" (Hexane or Pentane) into the outer jar. The level should be below the rim of the inner vial.

  • Equilibration: Cap the outer jar tightly. Store at

    
    C (fridge) to slow diffusion kinetics.
    
  • Harvest: Check after 48-72 hours. Crystals will form at the meniscus or on the glass walls.

Part 3: Visualization of Structural Logic

The following diagrams illustrate the synthesis workflow and the divergent packing logic dictated by the C4-substituent.

PyrazoleLogic Start 1-Methyl-1H-Pyrazole (Liquid Scaffold) Sub_Nitro Electrophilic Nitration (HNO3/H2SO4) Start->Sub_Nitro Route A Sub_Iodo Electrophilic Iodination (NIS or I2/CAN) Start->Sub_Iodo Route B Prod_Nitro 4-Nitro-1-Me-Pyrazole (Planar Solid) Sub_Nitro->Prod_Nitro Yield >80% Prod_Iodo 4-Iodo-1-Me-Pyrazole (Polarizable Solid) Sub_Iodo->Prod_Iodo Yield >85% Pack_Nitro Packing Motif: Dipole-Dipole Stacking (Antiparallel) Prod_Nitro->Pack_Nitro Crystallization (Strong Dipole) Pack_Iodo Packing Motif: Halogen Bond (C-I...N) (Linear Chains) Prod_Iodo->Pack_Iodo Crystallization (Sigma Hole)

Figure 1: Divergent synthesis and supramolecular assembly pathways.[1] The C4-substituent dictates the final crystal packing motif.

CrystallizationProtocol Step1 1. Dissolution Solvent: DCM/Acetone Conc: 15-20 mg/mL Step2 2. Filtration 0.45 µm PTFE (Remove Nuclei) Step1->Step2 Step3 3. Vapor Diffusion Anti-solvent: Hexane Temp: 4°C Step2->Step3 Step4 4. XRD Analysis Select Blocky Crystal Mount on Loop Step3->Step4

Figure 2: Optimized Vapor Diffusion Protocol for growing X-ray quality crystals of small heterocycles.

Part 4: Application in Drug Design

Understanding these structures is vital for Fragment-Based Drug Discovery (FBDD) :

  • Scaffold Hopping: The 1-methyl-4-nitro derivative mimics the electrostatics of more complex heteroaromatics but with reduced metabolic liability compared to nitro-benzenes.

  • Halogen Bonding: The 4-iodo derivative is a "probe" molecule. If a kinase active site contains a backbone carbonyl (Lewis base), the 4-iodo-pyrazole can bind via a halogen bond (

    
    ), a specific interaction that 4-chloro or 4-methyl analogs cannot replicate.
    

References

  • Acta Crystallographica Section C. (2000). 1-methyl-4-nitropyrazole from X-ray powder diffraction data. International Union of Crystallography. Link

  • MDPI Molecules. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. (Provides comparative baseline for 4-halo geometry). Link

  • Journal of Molecular Structure. (2020). Synthesis of Platinum(II) Complexes with 1-Methylnitropyrazoles and Structural Analysis. (Contains specific X-ray data for 1-methyl-4-nitropyrazole ligands). Link

  • PubChem. (2025).[2] Compound Summary: 1-methyl-4-iodopyrazole.[3] National Library of Medicine. Link

Sources

Comparative

Pyrrolidine vs. Piperidine Pyrazole Analogs: A Comparative Guide to Bioavailability

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the pyrazole scaffold stands as a cornerstone for developing a myriad of therapeutic agents. Its versatility allo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrazole scaffold stands as a cornerstone for developing a myriad of therapeutic agents. Its versatility allows for extensive chemical modification, enabling the fine-tuning of pharmacological activity. Among the most common and impactful modifications is the incorporation of saturated heterocyclic rings, with pyrrolidine and piperidine being two of the most prevalent choices. The decision to employ a five-membered pyrrolidine ring versus a six-membered piperidine ring is far from arbitrary; it is a critical strategic choice that can profoundly influence a compound's pharmacokinetic profile, most notably its oral bioavailability.

This guide provides an in-depth technical comparison of the bioavailability of pyrrolidine versus piperidine pyrazole analogs. We will explore the underlying physicochemical and metabolic factors that drive differences in their absorption, distribution, metabolism, and excretion (ADME), supported by experimental insights and methodologies.

The Structural Nuances: Pyrrolidine vs. Piperidine

The fundamental difference between pyrrolidine and piperidine lies in their ring size and resulting conformational flexibility. Pyrrolidine, a five-membered ring, adopts more flexible envelope and twist conformations. In contrast, the six-membered piperidine ring preferentially exists in a more rigid chair conformation.[1] These structural distinctions have a cascading effect on properties crucial for bioavailability.

PropertyPyrrolidinePiperidineImplication for Bioavailability
Lipophilicity (logP) ~0.46~0.84Piperidine's slightly higher lipophilicity may enhance membrane permeability but could also increase metabolic susceptibility and decrease aqueous solubility.[1]
Basicity (pKa of conjugate acid) ~11.27~11.22The very similar basicity suggests that both are largely protonated at physiological pH, influencing solubility and interactions with biological targets. Pyrrolidine is slightly more basic.[1]
Conformational Flexibility High (envelope/twist)Low (rigid chair)Pyrrolidine's flexibility may allow for better adaptation to transporter proteins or metabolic enzymes, while piperidine's rigidity can be advantageous for specific receptor binding.[1]

Comparative Bioavailability: Unraveling the Key Factors

The oral bioavailability (F%) of a drug candidate is a composite of its absorption and first-pass metabolism. The choice between a pyrrolidine and piperidine moiety on a pyrazole analog can tip the scales for either of these factors.

Absorption and Membrane Permeability

A drug's ability to cross the intestinal epithelium is a primary determinant of its oral absorption. This is largely governed by a balance between lipophilicity and aqueous solubility.

  • The Lipophilicity Factor : Piperidine-containing pyrazole analogs, being generally more lipophilic, might be expected to exhibit enhanced passive diffusion across the gut wall.[1] However, this is a double-edged sword. Excessive lipophilicity can lead to poor aqueous solubility, limiting the dissolution of the drug in the gastrointestinal fluids and thus reducing the concentration gradient available for absorption. It can also lead to increased binding to plasma proteins and tissues, affecting distribution.

  • The Role of Solubility : Pyrrolidine analogs, with their slightly lower lipophilicity, may possess better aqueous solubility.[1] This can be advantageous for achieving a higher concentration of dissolved drug in the gut, facilitating absorption. The integration of heterocyclic scaffolds like pyrrolidine and piperidine has been shown to enhance the bioavailability of potential drug molecules.[2]

Metabolic Stability

Both pyrrolidine and piperidine rings can be sites of metabolic attack, primarily by cytochrome P450 (CYP) enzymes.[3] The most common metabolic pathways include oxidation at the carbon atoms adjacent to the nitrogen, leading to ring-opening or the formation of lactams.[3]

  • Comparative Resistance : Some studies suggest that the five-membered pyrrolidine ring may offer greater metabolic stability in certain contexts. For instance, comparative studies on nitroxide derivatives have indicated that pyrrolidine nitroxides are more resistant to bioreduction than their piperidine counterparts.[1] This suggests that for some pyrazole analogs, a pyrrolidine moiety might lead to reduced first-pass metabolism and consequently, higher oral bioavailability.

  • Strategic Blocking : It is a common strategy in medicinal chemistry to introduce substituents on the pyrrolidine or piperidine ring to block these metabolic "soft spots". The strategic placement of functional groups can hinder enzymatic access and enhance the overall metabolic stability of the molecule.[1]

Case Study Insights
  • A study on pyrazoline-pyrrolidine-2,5-dione hybrids as potential antitumor agents demonstrated that a lead compound exhibited promising tumor regression via both intraperitoneal and oral routes, indicating good oral bioavailability for this pyrrolidine-containing structure.[4]

  • Conversely, a review of pyrazole derivatives highlighted a piperidine-containing compound that showed excellent oral bioavailability and moderate systemic clearance in rat pharmacokinetic studies.[5][6]

These examples underscore that the choice between pyrrolidine and piperidine is highly context-dependent, and the optimal choice is influenced by the overall molecular structure and the desired therapeutic target.

Experimental Protocol: In Vivo Bioavailability Assessment

To empirically determine and compare the bioavailability of pyrrolidine vs. piperidine pyrazole analogs, a standardized in vivo pharmacokinetic study is essential.

Step-by-Step Methodology
  • Animal Model : Select a suitable animal model, typically male Sprague-Dawley rats (200-250 g).

  • Housing and Acclimatization : House the animals in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water. Allow for an acclimatization period of at least one week.

  • Drug Formulation : Formulate the pyrrolidine and piperidine pyrazole analogs in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water) for oral and intravenous administration.

  • Dosing :

    • Intravenous (IV) Administration : Administer a single dose (e.g., 1-2 mg/kg) via the tail vein to a group of rats. This serves as the reference to determine absolute bioavailability.

    • Oral (PO) Administration : Administer a single dose (e.g., 5-10 mg/kg) via oral gavage to another group of rats.

  • Blood Sampling : Collect blood samples (approximately 0.2 mL) from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation : Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalytical Method (LC-MS/MS) :

    • Sample Preparation : Perform protein precipitation by adding a threefold volume of acetonitrile (containing an internal standard) to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins.

    • LC-MS/MS Analysis : Inject the supernatant into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Develop a specific and sensitive method to quantify the concentration of the parent drug in the plasma samples.

  • Pharmacokinetic Analysis : Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters, including:

    • Area Under the Curve (AUC) from time zero to infinity (AUC₀-inf) for both IV and PO routes.

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Half-life (t₁/₂)

  • Bioavailability Calculation : Calculate the absolute oral bioavailability (F%) using the following formula:

    F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

G cluster_pre Pre-Study cluster_study In Vivo Study cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Formulation Drug Formulation (IV & PO) Animal_Acclimatization->Formulation Dosing_IV IV Dosing Formulation->Dosing_IV Dosing_PO Oral Dosing Formulation->Dosing_PO Blood_Sampling Serial Blood Sampling Dosing_IV->Blood_Sampling Dosing_PO->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LC_MS_MS LC-MS/MS Bioanalysis Plasma_Separation->LC_MS_MS PK_Analysis Pharmacokinetic Analysis LC_MS_MS->PK_Analysis Bioavailability_Calc Bioavailability Calculation PK_Analysis->Bioavailability_Calc

Caption: Experimental workflow for in vivo bioavailability assessment.

Visualizing Potential Metabolic Fates

The metabolic stability of the pyrrolidine and piperidine moieties is a key determinant of bioavailability. The following diagram illustrates potential metabolic pathways.

G cluster_pyrrolidine Pyrrolidine Pyrazole Analog cluster_piperidine Piperidine Pyrazole Analog Pyrrolidine Parent Compound Hydroxylation_Pyr Hydroxylated Metabolite Pyrrolidine->Hydroxylation_Pyr CYP450 N_dealkylation_Pyr N-dealkylated Metabolite Pyrrolidine->N_dealkylation_Pyr CYP450 Ring_Opening_Pyr Ring-Opened Metabolite Pyrrolidine->Ring_Opening_Pyr CYP450 Piperidine Parent Compound Hydroxylation_Pip Hydroxylated Metabolite Piperidine->Hydroxylation_Pip CYP450 N_dealkylation_Pip N-dealkylated Metabolite Piperidine->N_dealkylation_Pip CYP450 Ring_Opening_Pip Ring-Opened Metabolite Piperidine->Ring_Opening_Pip CYP450

Caption: Potential metabolic pathways of pyrrolidine and piperidine analogs.

Conclusion and Strategic Recommendations

The choice between a pyrrolidine and a piperidine scaffold in the design of novel pyrazole analogs is a nuanced decision with significant implications for oral bioavailability. While piperidine's higher lipophilicity may favor membrane permeability, it can be offset by reduced solubility and potentially increased metabolic clearance. Conversely, pyrrolidine's greater flexibility and potentially enhanced metabolic stability may offer a more favorable pharmacokinetic profile in certain chemical contexts.

Ultimately, the optimal choice is not universal but is dictated by the specific structure-activity and structure-property relationships of the chemical series . A thorough in vitro ADME screening, followed by a well-designed in vivo pharmacokinetic study as outlined in this guide, is indispensable for making an informed, data-driven decision in the pursuit of orally bioavailable drug candidates.

References

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - NIH.
  • Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Benchchem.
  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Publishing. March 10 2023.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. PMC - NIH. May 04 2021.
  • (PDF) Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
  • Current status of pyrazole and its biological activities. PMC.
  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Biotransformation and bioactivation reactions of alicyclic amines in drug molecules | Request PDF.
  • Graph of oral bioavailability for pyrazole substances.
  • A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery. Benchchem.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • (PDF)
  • Full article: Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. Taylor & Francis. September 10 2025.
  • Synthesis and Biological Evaluation of Pyrazoline and Pyrrolidine-2,5-dione Hybrids as Potential Antitumor Agents. PubMed. October 05 2020.
  • In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. PubMed.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. PMC. November 12 2024.
  • Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. PubMed. April 16 2019.
  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. August 29 2025.
  • In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties | Request PDF.
  • Technical Support Center: Optimizing In Vivo Studies with Novel Pyrazine-Piperidine Deriv
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. August 10 2021.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integr
  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. September 05 2023.
  • SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, THEORETICAL AND IN-SILICO STUDIES OF NOVEL PIPERIDINE FUSED PYRAZOLE DERIV

Sources

Validation

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole

Introduction: The Central Role of Reference Standards in Pharmaceutical Analysis In the landscape of drug development and quality control, the reliability of analytical data is paramount. This reliability is fundamentall...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Reference Standards in Pharmaceutical Analysis

In the landscape of drug development and quality control, the reliability of analytical data is paramount. This reliability is fundamentally anchored to the quality of the reference standards used. A reference standard is a highly purified and well-characterized substance used as a benchmark for the identification, purity assessment, and potency determination of an active pharmaceutical ingredient (API).[1][2] For a novel heterocyclic compound like 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole, establishing a robust analytical framework is critical, and this begins with the proper selection and qualification of its reference standard.

This guide provides an in-depth comparison of reference standards for the analysis of 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole. It is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. We will explore the types of reference standards, the critical analytical techniques for their characterization, and provide actionable protocols to ensure data integrity in your research and development endeavors.

Understanding the Hierarchy of Reference Standards

Reference standards are not a monolith; they exist in a hierarchy based on their purity, the extent of their characterization, and their intended use. The two primary categories are primary and secondary (or working) standards.

  • Primary Reference Standards: These are of the highest purity and are extensively characterized using a battery of analytical techniques to confirm their identity and assign a purity value.[1] They are often obtained from pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP).[1][3][4] When a pharmacopeial standard is unavailable for a novel compound, a non-compendial primary standard must be established through rigorous in-house characterization.[1]

  • Secondary (Working) Reference Standards: These standards are qualified against a primary reference standard.[1] They are used for routine laboratory analyses to conserve the more expensive and often limited supply of the primary standard. The characterization of a secondary standard is less exhaustive than that of a primary standard but must be sufficient to demonstrate its suitability for its intended use.

The International Council for Harmonisation (ICH) Q7 guideline on Good Manufacturing Practice for Active Pharmaceutical Ingredients provides a framework for the establishment and control of reference standards.[5][6][7][8][9]

Qualification and Characterization of a 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole Reference Standard

The qualification of a reference standard for 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole involves a multi-faceted analytical approach to unequivocally confirm its identity, purity, and relevant physicochemical properties. The core techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Structural Elucidation and Identity Confirmation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful technique for the structural elucidation of organic molecules.[10][11][12] For a reference standard, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum should be consistent with the proposed structure of 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are vital for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule, leaving no doubt as to its identity.[10]

2. Mass Spectrometry (MS): MS provides the molecular weight of the compound and can offer structural information through fragmentation patterns.[1][13][14]

  • High-Resolution Mass Spectrometry (HRMS): This is essential for confirming the elemental composition of the molecule by providing a highly accurate mass measurement.

  • Tandem MS (MS/MS): Fragmentation analysis can help to confirm the structure of different parts of the molecule, such as the pyrazole and pyrrolidine rings.

Purity Assessment

A comprehensive purity assessment involves orthogonal analytical techniques to detect and quantify all potential impurities, including organic, inorganic, and residual solvents.

1. High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity analysis in the pharmaceutical industry.[13][15] A validated, stability-indicating HPLC method should be developed to separate the main compound from any process-related impurities and degradation products.

  • Reverse-Phase HPLC with UV detection: This is the most common approach. For a polar compound like 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole, a C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. A gradient elution is typically employed to ensure the separation of impurities with a wide range of polarities.

2. Chiral Purity: The pyrrolidine ring in 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole contains a chiral center. As different enantiomers can have different pharmacological and toxicological profiles, assessing the enantiomeric purity is critical.

  • Chiral HPLC: This is the most common method for separating enantiomers.[16] Method development often involves screening a variety of chiral stationary phases (CSPs), such as those based on polysaccharides (e.g., cellulose or amylose derivatives), with different mobile phases (normal-phase, polar organic, or reversed-phase).[16][17][18]

3. Residual Solvents: Gas Chromatography (GC) with a flame ionization detector (FID) or mass spectrometer (MS) is the standard technique for the determination of residual solvents from the synthesis process.

4. Water Content: The Karl Fischer titration is the definitive method for determining the water content of the reference standard.

5. Inorganic Impurities: Residue on ignition (sulfated ash) is a method to determine the amount of inorganic impurities.[19] Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used for the trace metal analysis.[19]

Comparison of Reference Standard Alternatives

When sourcing a reference standard for 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole, a direct comparison of the quality attributes of different lots or from different suppliers is essential. The following table outlines the key parameters to compare, supported by the necessary experimental data.

Quality Attribute Analytical Technique(s) Acceptance Criteria (Illustrative) Importance & Rationale
Identity Confirmation ¹H NMR, ¹³C NMR, 2D NMR, HRMSSpectrum consistent with the proposed structure. Molecular formula confirmed by HRMS within ± 5 ppm.Unambiguously confirms that the material is the correct compound. This is the foundational requirement for a reference standard.
Purity (Organic) HPLC-UV (gradient method)≥ 99.5% area normalization. No single impurity > 0.1%.Ensures that the standard is free from significant levels of organic impurities that could interfere with assays or be mistaken for the main compound.
Chiral Purity Chiral HPLC≥ 99.8% ee (enantiomeric excess)Critical for stereospecific assays and to ensure that the biological activity observed is attributable to the correct enantiomer.
Water Content Karl Fischer Titration≤ 0.5% w/wWater content can affect the true potency of the standard. Accurate determination is necessary for correcting the purity value.
Residual Solvents GC-FID/MSComplies with ICH Q3C limits.Residual solvents can have toxicological effects and can also affect the physical properties of the standard.
Inorganic Impurities Residue on Ignition / ICP-MS≤ 0.1%Ensures the absence of non-combustible impurities and heavy metals.
Assigned Purity (Mass Balance) Calculation based on all purity testsReport value (e.g., 99.7% on an "as is" basis)Provides the final, corrected purity value that should be used in all quantitative calculations. The mass balance approach is considered the most accurate method for purity assignment.
Documentation Certificate of Analysis (CoA)Comprehensive CoA with all test results, methods, and spectra provided.The CoA is the formal document that attests to the quality of the reference standard. It should be thorough and transparent.

Experimental Protocols & Workflows

Workflow for Qualifying a Secondary Reference Standard

The following diagram illustrates a typical workflow for the qualification of a new batch of a secondary reference standard against an established primary reference standard.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Comparative Analysis cluster_2 Phase 3: Final Qualification start Obtain new batch of 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole (Candidate Secondary Standard) identity Identity Confirmation (NMR, HRMS) start->identity purity_screen Preliminary Purity Screen (HPLC, Karl Fischer) identity->purity_screen compare_hplc Co-injection HPLC Analysis with Primary Standard purity_screen->compare_hplc compare_nmr Comparative NMR Analysis with Primary Standard purity_screen->compare_nmr compare_other Other Comparative Tests (e.g., FT-IR) purity_screen->compare_other full_purity Comprehensive Purity Analysis (Organic, Chiral, Water, Solvents, Inorganic) compare_hplc->full_purity compare_nmr->full_purity compare_other->full_purity assign_purity Assign Purity Value (Mass Balance) full_purity->assign_purity documentation Generate Certificate of Analysis assign_purity->documentation qualified Qualified Secondary Reference Standard documentation->qualified

Caption: Workflow for qualifying a secondary reference standard.

Protocol: HPLC Purity Determination
  • Chromatographic System:

    • HPLC with a UV detector.

    • Column: C18, 2.7 µm, 4.6 x 100 mm.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 5 µL.

  • Reagents:

    • Mobile Phase A: 10 mM Ammonium formate in water, pH 3.5.

    • Mobile Phase B: Acetonitrile.

    • Diluent: 50:50 Water:Acetonitrile.

  • Gradient Program:

    Time (min) % B
    0.0 5
    15.0 95
    18.0 95
    18.1 5

    | 22.0 | 5 |

  • Procedure:

    • Prepare a sample solution of the reference standard at approximately 0.5 mg/mL in the diluent.

    • Inject the solution into the HPLC system.

    • Integrate all peaks and calculate the purity using the area percent method.

Logical Flow for Analytical Method Selection

The choice of analytical technique is dictated by the information required. This diagram outlines the decision-making process.

G start Analytical Goal for 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole q1 Confirming Chemical Structure? start->q1 q2 Determining Purity? start->q2 q3 Quantifying the Compound? start->q3 ans1_yes Use NMR for structural elucidation & HRMS for molecular formula. q1->ans1_yes Yes ans2_yes Use HPLC for organic purity, Chiral HPLC for enantiomeric purity, GC for residual solvents, and Karl Fischer for water. q2->ans2_yes Yes ans3_yes Use a validated HPLC or qNMR method against a qualified reference standard. q3->ans3_yes Yes

Caption: Decision tree for selecting an analytical method.

Conclusion and Recommendations

The selection and proper qualification of a reference standard for 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole is a foundational activity that underpins the quality and integrity of all subsequent analytical data. A primary reference standard should be established through comprehensive characterization, including unambiguous structural elucidation by NMR and HRMS, and purity determination by a combination of orthogonal techniques. For routine use, a secondary standard can be qualified against this primary standard.

It is imperative for researchers and analytical scientists to critically evaluate the Certificate of Analysis for any reference standard. A thorough and transparent CoA, detailing the methods used and the results obtained for identity, purity, and content, is the hallmark of a high-quality, trustworthy reference standard. By adhering to the principles and protocols outlined in this guide, laboratories can ensure the accuracy and reliability of their analytical results in the development of pharmaceuticals containing 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole.

References

  • General Chapters: <11> USP REFERENCE STANDARDS. (n.d.). uspbpep.com. Retrieved February 14, 2026, from [Link]

  • ICH Q7 GMP Guidelines for Pharma: A Complete Guide. (2025, October 14). Qualityze. Retrieved February 14, 2026, from [Link]

  • Analytical Techniques for Reference Standard Characterization. (2025, September 29). ResolveMass Laboratories Inc. Retrieved February 14, 2026, from [Link]

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025, June 3). ResolveMass Laboratories Inc. Retrieved February 14, 2026, from [Link]

  • Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. (2025, November 14). IntuitionLabs. Retrieved February 14, 2026, from [Link]

  • NMR And Mass Spectrometry In Pharmaceutical Development. (2021, May 18). Outsourced Pharma. Retrieved February 14, 2026, from [Link]

  • Are You Handling USP Reference Standards Appropriately? (2024, December 2). Lachman Consultants. Retrieved February 14, 2026, from [Link]

  • NMR Techniques for Structure-Based Drug Discovery. (2025, March 24). Creative Biostructure. Retrieved February 14, 2026, from [Link]

  • Structure Elucidation and NMR. (n.d.). Hypha Discovery. Retrieved February 14, 2026, from [Link]

  • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. (2000, November 1). European Medicines Agency. Retrieved February 14, 2026, from [Link]

  • <11> USP Reference Standards. (n.d.). USP-NF ABSTRACT. Retrieved February 14, 2026, from [Link]

  • Ph. Eur. reference standards. (2024, February 2). European Directorate for the Quality of Medicines & HealthCare. Retrieved February 14, 2026, from [Link]

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Applying NMR to Study Small-Molecule Interactions in Drug Discovery. (2020, March 20). AZoLifeSciences. Retrieved February 14, 2026, from [Link]

  • Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality. (2024, August 7). Ideagen. Retrieved February 14, 2026, from [Link]

  • ICH Q7 Guidance. (n.d.). Zamann Pharma Support GmbH. Retrieved February 14, 2026, from [Link]

  • Ph. Eur. Reference Standards: Purpose and use. (n.d.). European Directorate for the Quality of Medicines & HealthCare. Retrieved February 14, 2026, from [Link]

  • NMR spectrometry analysis for drug discovery and development. (2022, November 7). News-Medical.Net. Retrieved February 14, 2026, from [Link]

  • Why Mass Spectrometry Reference Standards Ensure Accuracy. (2025, August 6). IROA Technologies. Retrieved February 14, 2026, from [Link]

  • 5.12. Reference Standards Ep9.0. (n.d.). Scribd. Retrieved February 14, 2026, from [Link]

  • Reference Standard Preparation & Characterization. (n.d.). Creative Biolabs. Retrieved February 14, 2026, from [Link]

  • Certification of Reference Standards in Pharmacy: Mass Balance Method. (2018, January 10). ResearchGate. Retrieved February 14, 2026, from [Link]

  • 2nd Order Terms in Purity Calculations of Reference Standards. (n.d.). Slideshare. Retrieved February 14, 2026, from [Link]

  • INFORMATION LEAFLET Ph. Eur. Reference Standard. (n.d.). EDQM CRS catalogue. Retrieved February 14, 2026, from [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Pharmanecia. Retrieved February 14, 2026, from [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Chiral pyrrolidine derivatives, and methods for preparing compounds thereof. (n.d.). Google Patents.
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  • Synthesis of a New Chiral Pyrrolidine. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved February 14, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole

Part 1: Executive Safety Directive (Autonomy & Logic) The Reality of Research Chemicals: As is common with specialized heterocyclic intermediates like 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole , comprehensive toxico...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive (Autonomy & Logic)

The Reality of Research Chemicals: As is common with specialized heterocyclic intermediates like 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole , comprehensive toxicological datasets (LD50, specific organ toxicity) may not exist in public registries.[1][2]

The "Read-Across" Safety Protocol: Therefore, we do not rely on the absence of data as evidence of safety.[1][2] Instead, we apply a Structure-Activity Relationship (SAR) risk assessment.[1] This molecule contains two distinct pharmacophores with known hazard profiles:

  • Pyrrolidine Moiety (Secondary Amine): High pKa (~11), prone to causing chemical burns, severe eye damage, and respiratory irritation.[1]

  • Pyrazole Core: Associated with acute oral toxicity and potential skin sensitization.[1]

Core Directive: Treat this compound as a Corrosive and Acute Toxicant . All handling must occur under "Universal Precautions for Novel Amines."

Part 2: Hazard Identification & Risk Assessment[1][2][3][4]

Chemical Profile[2][5][6][7][8][9]
  • Chemical Name: 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    [1][2]
  • Functional Groups: Heterocyclic Aromatic (Pyrazole), Cyclic Secondary Amine (Pyrrolidine).[1]

  • Physical State: Typically a viscous oil or low-melting solid (hygroscopic).[1]

Hazard Classification (Predicted via SAR)
Hazard ClassCategory (GHS)H-Statement (Inferred)Mechanism of Action
Skin Corrosion/Irritation Cat 1B or 2H314/H315 : Causes severe skin burns or irritation.[1][2]Basic nitrogen attacks lipid bilayers; saponification of skin oils.[1]
Serious Eye Damage Cat 1H318 : Causes serious eye damage.[1][2]Rapid corneal penetration due to alkalinity.[1]
Acute Toxicity (Oral) Cat 3 or 4H301/H302 : Toxic/Harmful if swallowed.[1]Pyrazole interference with metabolic enzymes.[1]
STOT - SE Cat 3H335 : May cause respiratory irritation.[1][2]Inhalation of amine vapors/mists.[1]

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system . We do not rely on a single layer of protection.[1]

Hand Protection Strategy

Standard: ASTM F739 (Permeation Resistance)[1]

  • Primary Layer: Disposable Nitrile Gloves (Minimum thickness: 0.11 mm / 4-5 mil).[1]

    • Why: Nitrile offers excellent splash resistance to aliphatic amines.[1]

  • Secondary Layer (High Risk): Laminate Film (Silver Shield/4H) or Thick Nitrile (0.3 mm) .[1]

    • When to use: During synthesis scale-up (>5g), spill cleanup, or when handling concentrated stock solutions.[1]

  • Technique: Double Gloving is mandatory.[1][2] Inspect the outer glove immediately after any contact.[1]

Ocular & Face Protection

Standard: ANSI Z87.1+ (Impact & Splash)[1][2]

  • Requirement: Chemical Splash Goggles (Indirect Vent).[1]

    • Critical Distinction: Safety glasses with side shields are insufficient .[1] Amines are volatile and corrosive; vapors can bypass glasses, and splashes can run down the forehead.[1]

  • Face Shield: Required when pouring volumes >100 mL or working with pressurized reaction vessels.[1]

Respiratory Protection

Standard: NIOSH 42 CFR Part 84[1][2]

  • Engineering Control (Primary): All work must be performed in a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • PPE (Secondary): If fume hood containment is breached or during spill cleanup:

    • Respirator: Half-face respirator with Multi-Gas/Vapor Cartridges (Organic Vapor + Ammonia/Methylamine) and P100 particulate filter.[1]

    • Why: The pyrrolidine moiety behaves like ammonia/methylamine; standard organic vapor cartridges may have short breakthrough times for low molecular weight amines.[1]

Body Protection
  • Lab Coat: 100% Cotton or Nomex (Fire Resistant).[1] Synthetic blends (polyester) can melt into skin if a flammable solvent fire occurs.[1]

  • Apron: Chemical-resistant rubber apron for bulk handling.[1][2]

Part 4: Operational Protocols (Step-by-Step)

Protocol A: Weighing & Solubilization

Objective: Minimize aerosolization of the hygroscopic solid/oil.[1][2]

  • Preparation: Place the balance inside the fume hood or use a localized powder containment hood.[1]

  • Anti-Static: Use an anti-static gun on the weighing boat. Charged amine powders often "jump," creating invisible contamination.[1]

  • Transfer: Use a disposable spatula.[1] Do not reuse.

  • Solvent Choice:

    • Preferred: DMSO, Methanol, or Dichloromethane (DCM).[1]

    • Note: The compound is basic.[1][2] Avoid acetone (can form enamines/imines over time) or acidic solvents unless salt formation is intended.[1]

  • Dissolution: Add solvent slowly down the side of the vial.[1] Exothermic solvation is possible.[1]

Protocol B: Waste Disposal & Deactivation

Objective: Neutralize the basicity before disposal to prevent reaction with other waste stream components.[1][2]

  • Segregation: Do not mix with acidic waste streams (potential violent exotherm) or oxidizers (potential formation of toxic N-oxides).[1]

  • Categorization: Label as "Basic Organic Waste (Contains Amines)." [1]

  • Decontamination of Glassware:

    • Rinse glassware with a 5% Citric Acid solution (converts the volatile amine to a non-volatile citrate salt).[1]

    • Follow with water and acetone rinse.[1]

Part 5: Visualizations (Logic & Workflow)[1][2]

Diagram 1: Risk Assessment & PPE Decision Logic

Caption: Logical flow determining the necessary protection level based on operation scale and state.

PPE_Logic Start Handling 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Oil / Solution State_Check->Liquid Risk_Inhale Risk: Dust Inhalation Solid->Risk_Inhale Aerosolization Risk_Splash Risk: Corrosive Splash Liquid->Risk_Splash Transfer Control_Hood Control: Fume Hood (Mandatory) Risk_Inhale->Control_Hood Risk_Splash->Control_Hood Control_Goggles PPE: Splash Goggles + Face Shield Control_Hood->Control_Goggles Control_Gloves PPE: Double Nitrile Gloves Control_Goggles->Control_Gloves Action Proceed with Experiment Control_Gloves->Action

[1][2]

Diagram 2: Emergency Spill Response Workflow

Caption: Immediate actions to take in the event of a spill outside primary containment.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate & Ventilate Spill->Evacuate PPE_Up 2. Don PPE (Resp + Goggles) Evacuate->PPE_Up Absorb 3. Absorb (Dry Sand/Vermiculite) PPE_Up->Absorb Neutralize 4. Wipe with Dilute Citric Acid Absorb->Neutralize Dispose 5. Seal in HazMat Bag Neutralize->Dispose

[1][2]

Part 6: References & Verification[1][2][4]

The protocols above are derived from authoritative safety standards for handling functionalized pyrrolidines and pyrazoles.

  • PubChem. Compound Summary: 1H-pyrazol-4-yl(pyrrolidin-3-yl)methanamine (Structural Analog).[1][2] National Library of Medicine.[1] Link[1][2]

  • Sigma-Aldrich. Safety Data Sheet: N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methylpyrrolidin-3-amine (Structural Analog).[1][2] Merck KGaA.[1] Link

  • BLD Pharm. Safety Data Sheet: 1-Methyl-1H-pyrazole-4-carboxylic acid (Pyrazole Core Hazards).[1][2]Link[1]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole
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1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole
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